Diazinon
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethoxy-(6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N2O3PS/c1-6-15-18(19,16-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIVAFMUCKRCQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N2O3PS, Array | |
| Record name | DIAZINON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIAZINON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0137 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020407 | |
| Record name | Diazinon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; light to dark brown. Sinks in water. Commercial solutions can contain ethanol/xylene/acetone with a flash point in the range 82-105 °F., Colorless liquid with a faint ester-like odor. [insecticide]; [NIOSH], Solid, OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TECHNICAL-GRADE PRODUCT: PALE YELLOW-TO-DARK BROWN., Colorless liquid with a faint ester-like odor., Colorless liquid with a faint ester-like odor. [insecticide] [Note: Technical grade is pale to dark brown.] | |
| Record name | DIAZINON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diazinon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/250 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Diazinon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032943 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIAZINON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0137 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIAZINON® | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/356 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diazinon | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0181.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Decomposes >248 °F (NTP, 1992), BP: 125 °C at 1 mm Hg, decomposes, Decomposes | |
| Record name | DIAZINON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIAZINON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIAZINON® | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/356 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diazinon | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0181.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
82 to 105 °F (commercial solutions) (NTP, 1992), 104.4 °C c.c., 180 °F | |
| Record name | DIAZINON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIAZINON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0137 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIAZINON® | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/356 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diazinon | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0181.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), Completely miscible with common organic solvents, e.g. ethers, alcohols, benzene, toluene, hexane, cyclohexane, dichloromethane, acetone, petroleum oils., Freely soluble in ketones, Solubility in water: 0.004% at 20 °C, Solubility in water: 60 mg/L at 20 °C, In water, 40 mg/L at 25 °C, 0.04 mg/mL at 25 °C, Solubility in water, mg/l at 20 °C: 60 (practically insoluble), 0.004% | |
| Record name | DIAZINON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIAZINON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diazinon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032943 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIAZINON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0137 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Diazinon | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0181.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.117 at 68 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.116-1.118 at 20 °C/4 °C, Relative density (water = 1): 1.1, 1.12 | |
| Record name | DIAZINON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIAZINON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIAZINON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0137 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIAZINON® | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/356 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diazinon | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0181.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0.0001 mmHg (NIOSH, 2023), 0.0001 [mmHg], 9.01X10-5 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 0.0001 mmHg | |
| Record name | DIAZINON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diazinon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/250 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIAZINON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0137 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIAZINON® | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/356 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diazinon | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0181.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless oil, Clear, colorless liquid | |
CAS No. |
333-41-5 | |
| Record name | DIAZINON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diazinon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333-41-5 | |
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| Record name | Diazinon [ANSI:BSI:ISO] | |
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| Record name | Phosphorothioic acid, O,O-diethyl O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Diazinon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diazinon | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DIAZINON | |
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| Record name | Diazinon | |
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| Record name | DIAZINON | |
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Melting Point |
< 25 °C | |
| Record name | Diazinon | |
| Source | Human Metabolome Database (HMDB) | |
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Environmental Fate and Transport of Diazinon
Environmental Distribution and Occurrence of Diazinon
This compound is detected across various environmental compartments, including aquatic systems, soil, sediment, and the atmosphere, as a direct consequence of its application and subsequent transport mechanisms cdc.gov.
Detection in Aquatic Systems (Surface Water, Groundwater, Drinking Water)
This compound ranks among the most frequently detected organophosphate pesticides in surface water, groundwater, and drinking water nih.gov. Its entry into surface waters can occur directly through point source discharges, spray drift during application, and runoff from both agricultural and urban areas cdc.gov. A study in the highly urbanized Santa Ana Basin, California, revealed this compound detections in surface water samples, with some concentrations exceeding aquatic life protection guidelines usgs.gov.
Monitoring data from numerous U.S. states confirm this compound's presence in surface water, with detections reported in 46 states. Post-2004, the maximum detected concentration was 0.359 µg/L, and concentrations above 0.1 µg/L were observed in various water bodies, including creeks, storm drains, and major rivers epa.gov. The discontinuation of residential this compound uses has notably reduced its occurrence in surface water, with average concentrations decreasing from 2.58 to 0.85 µg/L between 2001 and 2004 cdc.gov.
This compound possesses the potential to leach into groundwater, especially in highly permeable soils with low organic carbon content or where groundwater is shallow cdc.govepa.gov. Detections have been documented in groundwater wells in the United States, particularly in regions with extensive this compound applications coupled with irrigation practices nih.govcdc.gov. For instance, this compound was identified in groundwater at 8 of 1,699 current or former National Priorities List (NPL) sites where it was detected in some environmental medium cdc.gov.
In drinking water, this compound is infrequently detected. A Canadian monitoring study (2007–2015) reported this compound detections in only 14 out of 5,518 raw, treated, and distribution system water samples (0.3%), with a maximum level of 0.43 µg/L canada.ca. While the parent compound may be rare in finished drinking water, its oxidation product, diazoxon (B46664), could potentially be present, as organophosphorus compounds can be oxidized in the presence of chlorine and ozone epa.gov.
Presence in Soil and Sediment
Soils represent a primary environmental compartment for this compound, as they are the direct target for its application as both a nematocide and an insecticide cdc.gov. This compound exhibits moderate mobility in soils, characterized by a Koc value ranging from 40 to 432, with a mean of 191 cdc.gov. Its mobility is influenced by factors such as soil type, rainfall, groundwater depth, and the extent of degradation cdc.gov. This compound has been detected in soil at 9 of 1,699 current or former NPL sites and in sediment at 4 of 1,699 such sites cdc.gov.
This compound can be transported from agricultural areas to aquatic sediments cdc.gov. In constructed wetlands designed to mitigate agricultural runoff, approximately 23% of the applied this compound was found to be associated with aquatic sediments orst.edu. The soil half-life in sandy loam has been reported as 37 days at pH 5.4 and 39 days at pH 7.8 orst.edu. Although residues can persist in soils following repeated applications, dissipation half-lives typically range from 5 to 20 days under field conditions epa.gov.
Atmospheric Presence and Volatilization
This compound enters the atmosphere predominantly through volatilization from soil after its insecticidal use or via spray drift during application cdc.gov. It volatilizes into the air at room temperature, with atmospheric concentrations reaching up to 306 ng/m³ orst.edu. In the atmosphere, this compound is expected to exist in both particulate and vapor phases orst.edu.
Despite its Henry's Law constant suggesting that volatilization from water might not be substantial, some studies indicate that as much as 50% of applied this compound can volatilize from water surfaces cdc.govorst.edu. This compound has been detected in rain at concentrations up to 2 µg/L and in fog at concentrations as high as 76 µg/L orst.edu. Atmospheric transport can carry this compound over moderate distances from its initial application point cdc.gov. The estimated half-life for the vapor phase reaction of this compound with hydroxyl radicals is approximately 4 hours, suggesting a relatively short atmospheric persistence cdc.govorst.eduepa.gov.
Abiotic Transformation and Degradation Pathways of this compound in the Environment
This compound undergoes various abiotic transformation processes in the environment, with hydrolysis being a significant degradation pathway nih.govcdc.govorst.edu. Given sufficient time, this compound will degrade through a combination of abiotic and biotic processes, preventing its long-term persistence in the environment cdc.gov.
Hydrolysis of this compound
Hydrolysis is a crucial abiotic degradation pathway for this compound in water, soil, and sediment nih.govcdc.govorst.edu. This process is influenced by both hydronium ions ([H₃O⁺]) and hydroxide (B78521) ions ([OH⁻]), making the hydrolysis rate pH-dependent researchgate.net. This compound's degradation products include diazoxon, a more toxic degradate, and 2-isopropyl-6-methyl-4-hydroxypyrimidine (also known as oxypyrimidine or IMHP), which is a persistent and less toxic degradate nih.govcdc.govorst.eduepa.gov. Oxypyrimidine is considered the primary soil and water degradate of this compound cdc.gov.
pH-Dependent Hydrolysis Rates
The rate at which this compound undergoes hydrolysis is highly dependent on the pH of the surrounding medium. Hydrolysis generally proceeds fastest under acidic conditions and slowest near neutral pH nih.govorst.eduepa.govapvma.gov.au.
Table 1: pH-Dependent Hydrolysis Half-Lives of this compound
| pH Value | Half-Life (DT₅₀) | Source |
| 3.1 | 11.77 hours | apvma.gov.au |
| 4 | 1.93 days | epa.gov |
| 5 | 12 days | nih.govorst.edu |
| 5 | 12.4 days | epa.gov |
| 7 | 82.3 to 139 days | epa.gov |
| 7 | 138 days | orst.edu |
| 7.4 | 184.8 days | apvma.gov.au |
| 9 | 61.9 to 77.1 days | epa.gov |
| 9 | 77 days | nih.gov |
| 9.0 | 134.8 days | apvma.gov.au |
| 10.4 | 144.9 hours | apvma.gov.au |
As illustrated in Table 1, this compound hydrolyzes most rapidly at pH 4 and 5, with reported half-lives of approximately 1.93 days and 12-12.4 days, respectively nih.govorst.eduepa.gov. At a neutral pH of 7, the hydrolysis rate significantly decreases, with half-lives ranging from 82.3 to 139 days orst.eduepa.gov. Under alkaline conditions (pH 9), the hydrolysis rate increases again compared to neutral conditions, with half-lives between 61.9 and 77.1 days nih.govepa.gov. This demonstrates that hydrolysis can be a notable contributor to this compound degradation, particularly in acidic environmental conditions apvma.gov.au.
Ecotoxicology of Diazinon
General Ecotoxicological Principles and Diazinon's Mode of Action in Non-Target Organisms
This compound is a non-systemic organophosphate insecticide that functions by contact, ingestion, and inhalation. waterquality.gov.au Its primary mode of action in both target and non-target organisms is the inhibition of the enzyme acetylcholinesterase (AChE). multiresearchjournal.comorst.eduwikipedia.org AChE is crucial for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses and neuromuscular junctions. orst.eduwikipedia.org
Aquatic
This compound's use in agriculture and urban settings has led to its detection in surface waters, including rivers and streams, primarily through runoff. epa.govnih.gov This contamination poses a significant risk to aquatic organisms, as this compound is classified as very highly toxic to fish and aquatic invertebrates on an acute basis. epa.govnih.gov The toxicity can be influenced by environmental factors; for instance, its toxicity to some fish species has been shown to increase significantly at higher water temperatures. waterquality.gov.au
Freshwater crustaceans are particularly sensitive to this compound. waterquality.gov.auhamiyanekeshavarzi.ir Cladocerans, such as Daphnia, are often among the most sensitive species tested. waterquality.gov.au
Acute toxicity is typically measured by the concentration that is lethal to 50% of a test population over a short period (LC50) or the concentration that causes a specific effect in 50% of the population (EC50), such as immobilization. For Daphnia magna, a common freshwater invertebrate used in toxicological studies, the 48-hour EC50 is approximately 0.21 µg/L. epa.gov Studies have reported 48-hour LC50 values for D. magna at 4.63 µg/L. researchgate.net
For the freshwater amphipod Gammarus pulex, the toxicity of this compound increases with exposure time. One study found no significant mortality after 24 hours, but calculated a 48-hour LC50 of 923.1 nM and a 96-hour LC50 of 140.1 nM. asmarya.edu.ly Other studies have noted high sensitivity in Gammarus species. waterquality.gov.au
Chronic exposure to this compound can affect the growth, reproduction, and survival of freshwater invertebrates. A chronic No Observed Effect Concentration (NOEC) for Daphnia magna, focusing on immobilization and reproduction, has been reported as 0.2 µg/L. waterquality.gov.au Research extending across multiple generations of D. magna has shown that effects can become more pronounced in subsequent generations, with decreased survival and reproduction at very low, sublethal concentrations. nih.gov
Interactive Data Table: Acute and Chronic Toxicity of this compound to Freshwater Invertebrates
| Species | Test Duration | Endpoint | Value (µg/L) |
| Daphnia magna | 48 hours | EC50 | 0.21 epa.gov |
| Daphnia magna | 48 hours | LC50 | 4.63 researchgate.net |
| Daphnia magna | 21 days | NOEC | 0.2 waterquality.gov.au |
| Gammarus pulex | 96 hours | LC50 | 0.043 (140.1 nM) asmarya.edu.ly |
| Ceriodaphnia dubia | 48 hours | LC50 | 0.92 usda.gov |
This compound also exhibits toxicity to invertebrates in marine and estuarine environments. Acute toxicity data is available for several species, showing a wide range of sensitivity. For instance, the 96-hour LC50 values for two marine crustacean species range from 4.2 to 21.0 µg/L. waterquality.gov.au The copepod Acartia tonsa has been identified as a particularly sensitive species, with a reported acute toxicity value (SMAV) of 2.57 µg/L. epa.gov In contrast, embryos of the sea urchin Arbacia punctulata were found to be much less sensitive. epa.gov
This compound is moderately to highly toxic to freshwater fish. orst.edu Its effects can range from direct mortality at high concentrations to sublethal effects like reduced growth and histopathological changes at lower, chronic exposure levels. orst.edunih.gov
Acute 96-hour LC50 values for fish vary widely depending on the species. Bluegill (Lepomis macrochirus) and Rainbow Trout (Oncorhynchus mykiss) are among the more sensitive fish species. waterquality.gov.auepa.gov In contrast, species like the Common Carp (Cyprinus carpio) have shown lower sensitivity in some studies. waterquality.gov.au For grass carp, a species related to Cyprinus carpio, the 96-hour LC50 has been determined to be 1.12 mg/L (1120 µg/L). mdpi.com Another study on Clarias gariepinus (catfish) reported a 96-hour LC50 of 7.3 mg/L. scielo.br
Chronic exposure to this compound can lead to significant sublethal effects. In Brook Trout (Salvelinus fontinalis), chronic exposure to concentrations as low as 0.55 µg/L has been shown to affect growth and cause neurological symptoms. orst.edu Histopathological changes, such as damage to the gill structure, have been observed in Bluegill at concentrations of 15 µg/L. orst.edu For the Common Carp, this compound exposure has been linked to decreased erythrocyte counts and hemoglobin content. vfu.cz
Interactive Data Table: Acute and Chronic Toxicity of this compound to Select Fish Species
| Species | Common Name | Test Duration | Endpoint | Value (µg/L) |
| Salvelinus fontinalis | Brook Trout | - | Chronic | 0.55 (effects on growth) orst.edu |
| Lepomis macrochirus | Bluegill | - | - | 15 (histopathological changes) orst.edu |
| Ctenopharyngodon idella | Grass Carp | 96 hours | LC50 | 1120 mdpi.com |
| Clarias gariepinus | Catfish | 96 hours | LC50 | 7300 scielo.br |
| Oncorhynchus mykiss | Rainbow Trout | - | - | Sensitive Species waterquality.gov.au |
Toxicity to Fish (e.g., Brook Trout, Bluegill, Cyprinus carpio, Rainbow Trout)
Histopathological and Biochemical Alterations in Aquatic Organisms
Exposure to this compound induces a range of histopathological and biochemical changes in aquatic organisms, particularly fish. These alterations serve as key indicators of the sublethal toxicity of the compound in aquatic environments.
Histopathological Changes:
Studies on fish species such as the catfish (Clarias gariepinus) have revealed significant tissue damage following this compound exposure. scielo.brnih.gov In the gills, observed abnormalities include the fusion and degeneration of secondary lamellae, epithelial hyperplasia (an increase in the number of cells), and epithelial lifting. scielo.brscielo.br The severity of these lesions often correlates with the concentration and duration of this compound exposure. scielo.br
The liver, a primary organ for detoxification, also exhibits marked pathological changes. scielo.brnih.gov Common findings include hepatocyte necrosis (cell death), bleeding, hypertrophy (enlargement of cells), and vacuolization (formation of vacuoles within the cytoplasm). scielo.brscielo.br Similarly, the kidneys of exposed fish show signs of damage, including glomerulus hypertrophy and bleeding. scielo.brnih.gov
Histopathological Alterations in Fish Exposed to this compound
| Organ | Observed Alterations | Reference Species |
|---|---|---|
| Gills | Fusion and degeneration of secondary lamellae, epithelial hyperplasia, epithelial lifting. | Clarias gariepinus, Oreochromis niloticus |
| Liver | Hepatocyte necrosis, bleeding, hypertrophy, vacuolization. | Clarias gariepinus |
| Kidney | Glomerulus hypertrophy, bleeding, renal cell necrosis. | Clarias gariepinus |
Biochemical Alterations:
A primary biochemical effect of this compound in aquatic organisms is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. nih.govscialert.netepa.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine, disrupting normal nerve function. orst.edu Studies on fish like Oreochromis niloticus and Poecilia reticulata have demonstrated a significant, dose-dependent decrease in AChE activity in the brain, muscle, and gills upon exposure to this compound. nih.govscialert.net
In addition to neurotoxicity, this compound exposure can induce oxidative stress, leading to lipid peroxidation (LPO). nih.govscialert.net This is evidenced by increased levels of malondialdehyde (MDA), a biomarker for LPO, in the tissues of exposed fish. nih.gov For instance, in Oreochromis niloticus, a correlation has been found between the inhibition of AChE activity and increased MDA levels in the brain after several days of this compound exposure. nih.gov Other biochemical changes observed in fish include elevated levels of the liver enzymes aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), indicating liver damage. nih.govresearchgate.net
Biochemical Alterations in Fish Exposed to this compound
| Biochemical Parameter | Effect of this compound Exposure | Reference Species |
|---|---|---|
| Acetylcholinesterase (AChE) Activity | Significant decrease in brain, muscle, and gills. | Oreochromis niloticus, Poecilia reticulata |
| Lipid Peroxidation (LPO) | Increased levels of malondialdehyde (MDA) in the brain. | Oreochromis niloticus |
| Liver Enzymes (AST, ALT) | Increased activity levels. | Clarias gariepinus |
| Blood Parameters | Elevated red blood cell count, hemoglobin, and hematocrit; reduced white blood cell count. | Clarias gariepinus |
Impacts on Amphibian Development and Health
This compound poses a significant threat to amphibians, particularly during their larval stages. nih.gov Exposure to this pesticide can lead to increased mortality, impaired growth, and developmental abnormalities.
Research on the Asian common toad (Bufo melanostictus) has shown that subchronic exposure to this compound can cause a significant dose-dependent increase in larval mortality. nih.gov In these studies, this compound was also found to impair larval growth and activity. nih.gov Furthermore, developmental abnormalities such as tail deformities were observed in tadpoles exposed to the pesticide. nih.gov
Studies on the South American toad (Rhinella arenarum) have shown that the toxicity of this compound is both time- and stage-dependent, with larvae being more sensitive than embryos. nih.gov Sublethal effects in Rhinella arenarum larvae include abnormal behavior related to neurotoxicity. nih.gov Teratogenic effects, or developmental malformations, are a significant concern. Observed abnormalities include axial flexures, wavy tails, microcephaly (abnormally small head), malformed mouths, underdeveloped gills, and severe edema (hydropsy). nih.gov
Effects of this compound on Amphibian Larvae
| Effect | Description | Reference Species |
|---|---|---|
| Mortality | Dose-dependent increase in mortality rates. | Bufo melanostictus, Rhinella arenarum |
| Growth | Impaired larval growth. | Bufo melanostictus |
| Behavior | Reduced activity and abnormal neurotoxic behaviors. | Bufo melanostictus, Rhinella arenarum |
| Developmental Abnormalities | Tail abnormalities, axial flexures, microcephaly, malformed mouth, underdeveloped gills, edema. | Bufo melanostictus, Rhinella arenarum |
Terrestrial
In terrestrial ecosystems, this compound's impact is notable on a variety of non-target organisms, including birds, earthworms, and beneficial insects.
Toxicity to Birds and Avian Species
This compound is recognized as being very highly toxic to birds. orst.eduepa.gov Its application on lawns, golf courses, and turf farms has been linked to thousands of bird deaths in the United States. scialert.net Incidents of mass mortality in bird populations have been attributed to this compound, with over 150 "die-off" events documented. bio-nica.infosi.edu These events have affected at least 23 different bird species. epa.gov Waterfowl, such as ducks and geese, that graze on treated turf are particularly susceptible. epa.govscialert.net For instance, the application of this compound on a golf course in New York was found to have caused a reduction in the local population of Atlantic Brant Geese. epa.gov
The primary route of exposure for birds is through the ingestion of contaminated food sources, such as treated seeds or insects. scialert.netbio-nica.info Even slight inhibition of the enzyme acetylcholinesterase from sublethal exposure can make birds more vulnerable to environmental stressors like predation. orst.edu
Effects on Earthworms
This compound is generally considered to be slightly to moderately toxic to earthworms. orst.eduherts.ac.uk The reported LC50 (the concentration lethal to 50% of the test population) for the earthworm Eisenia fetida is 130 mg/kg of soil. orst.edu However, sublethal effects can occur at lower concentrations. Studies on Aporrectodea caliginosa have shown a significant reduction in growth rate when exposed to this compound. zoologyjournals.comnih.gov While some organophosphates are noted to be only slightly toxic to earthworms, this compound has been shown to cause symptomatic effects characteristic of acetylcholinesterase inhibition, including weight loss and reduced burying ability. boerenlandvogels.nlnih.gov
Impacts on Beneficial Insects (e.g., Honeybees)
This compound is highly toxic to bees and other beneficial insects. orst.eduorst.eduepa.gov The acute contact LD50 (the dose lethal to 50% of the test population) for honeybees (Apis mellifera) is 0.22 μ g/bee . orst.edu Laboratory studies have demonstrated that this compound can cause 100% mortality in honeybees through both feeding and contact tests. nih.gov Sublethal exposure can also have detrimental effects, impacting longevity and foraging behavior in worker honeybees. researchgate.net Due to its high toxicity, the application of this compound on blooming crops or weeds visited by bees is strongly discouraged. epa.gov
Toxicological Effects of Diazinon on Biological Systems
General Mechanisms of Diazinon Toxicity: Acetylcholinesterase Inhibition
The primary toxic effect of the organophosphate insecticide this compound in both humans and animals is the inhibition of acetylcholinesterase (AChE). cdc.govcdc.gov AChE is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses and neuromuscular junctions. orst.edu By inhibiting AChE, this compound causes an accumulation of ACh at its receptors, leading to persistent stimulation and subsequent cholinergic responses throughout the nervous system. cdc.govnih.gov This shared mechanism of action is common to other organophosphate insecticides. orst.edu
This compound and its active metabolite form a stable dialkylphosphorylated enzyme with the active site of AChE, rendering the enzyme unable to break down acetylcholine. nih.gov The inhibition of AChE is considered the principal mechanism of toxicity, leading to a cascade of effects in the peripheral and central nervous systems. cdc.govcdc.gov In toxicological studies, the inhibition of AChE in red blood cells (RBC) and the brain is a key indicator of this compound's neurotoxic effects. cdc.gov For instance, repeated oral dosing in rats has shown RBC and/or brain AChE inhibition ranging from 20% to 60% in the absence of overt clinical signs, highlighting this as a sensitive marker of toxicity. cdc.gov
Role of Diazoxon (B46664) as the Potent Cholinesterase Inhibitor
This compound itself is not the primary inhibitor of acetylcholinesterase. orst.edunih.gov It undergoes metabolic activation, or biotransformation, within the body to form its oxygen analog, diazoxon. orst.eduresearchgate.net This conversion, which involves the replacement of a sulfur atom with an oxygen atom (desulfurization), is primarily carried out by microsomal cytochrome P450 monooxygenases in the liver. nih.govresearchgate.net
Cholinergic Responses in Peripheral and Central Nervous Systems
The accumulation of acetylcholine at nerve endings due to AChE inhibition by diazoxon leads to widespread cholinergic responses in both the peripheral and central nervous systems. cdc.govcdc.govnih.gov These responses are categorized based on the type of acetylcholine receptors stimulated: muscarinic and nicotinic. nih.gov
Peripheral Nervous System Effects:
Muscarinic Receptor Stimulation: Leads to symptoms such as excessive glandular secretions (salivation, tearing, and nasal discharge), pupillary constriction (miosis), bronchoconstriction, vasodilation, low blood pressure, bradycardia (slow heart rate), and gastrointestinal issues like nausea, vomiting, and diarrhea. nih.gov
Nicotinic Receptor Stimulation: Results in effects like tachycardia (rapid heart rate), mydriasis (pupil dilation), muscle fasciculations (twitches), cramping, weakness, and eventually paralysis, as well as hypertension. nih.gov
Central Nervous System Effects:
In the central nervous system, the overstimulation of cholinergic pathways can lead to a range of neurological effects. cdc.gov High-level acute exposure that causes severe AChE inhibition can manifest as reversible neuromuscular dysfunction. cdc.gov
These varied symptoms reflect the widespread distribution of cholinergic synapses, which are integral to the function of numerous bodily systems. cdc.gov
Neurotoxicity of this compound
While acetylcholinesterase inhibition is the primary mechanism of acute toxicity, research indicates that this compound exerts neurotoxic effects through various other pathways, particularly with developmental and subchronic exposures. nih.govnih.govnih.gov These mechanisms can lead to adverse neurological outcomes even at exposure levels below the threshold for significant AChE inhibition. nih.govnih.gov
Mechanisms Beyond Acetylcholinesterase Inhibition (e.g., Oxidative Stress, Apoptosis, Glutamate-Mediated Excitotoxicity)
This compound's neurotoxicity is multifaceted, involving several mechanisms that are independent of its anticholinesterase activity.
Oxidative Stress: A significant body of evidence suggests that this compound induces oxidative stress in the brain. nih.govpreprints.org Exposure to this compound has been shown to increase the levels of reactive oxygen species (ROS) and markers of cellular damage like lipid peroxidation. researchgate.netpreprints.orgnih.gov Concurrently, it can deplete the activity of protective antioxidant enzymes such as catalase, superoxide (B77818) dismutase, and glutathione (B108866) peroxidase. preprints.orgnih.gov This imbalance leads to oxidative damage to neuronal cells, which can trigger apoptotic pathways. preprints.orgresearchgate.net
Apoptosis: this compound has been shown to induce apoptosis, or programmed cell death, in neuronal cells. nih.govresearchgate.net One study in primary cortical cultures found that this compound induced chromatin condensation, a characteristic of apoptosis, and that its toxicity was lessened by a caspase inhibitor (ZVAD), further supporting an apoptotic mechanism. nih.gov Chronic exposure to organophosphates can elevate reactive oxygen species, which are a major stimulant for apoptosis. researchgate.net
Glutamate-Mediated Excitotoxicity: Unlike some other organophosphates, the role of glutamate-mediated excitotoxicity in this compound's neurotoxicity is less clear. A study using primary cortical cultures found that this compound's toxicity was not affected by glutamate (B1630785) receptor antagonists, and it did not increase extracellular glutamate levels, suggesting this may not be a primary mechanism for this specific compound, in contrast to chlorpyrifos (B1668852). nih.gov However, other research points to a convergence of unrelated neurotoxicants on excitotoxicity pathways, indicating it cannot be entirely ruled out. nih.gov
| Mechanism | Research Finding | Cell/Animal Model |
| Oxidative Stress | Increased reactive oxygen species (ROS), lipid peroxidation; decreased antioxidant enzyme activity. preprints.orgnih.gov | Brain tissue of mice, HepG2 cells. preprints.orgnih.gov |
| Apoptosis | Induced chromatin condensation characteristic of apoptosis; toxicity attenuated by caspase inhibitor ZVAD. nih.gov | Primary cortical cultures. nih.gov |
| Glutamate Excitotoxicity | Toxicity not affected by glutamate receptor antagonists; did not increase extracellular glutamate levels. nih.gov | Primary cortical cultures. nih.gov |
Developmental Neurotoxicity
The developing brain is particularly vulnerable to the neurotoxic effects of this compound, with significant alterations observed at doses at or below the threshold for detectable cholinesterase inhibition. nih.govnih.govduke.edu Perinatal and neonatal exposure in rats has been shown to have lasting consequences on brain development and behavior. nih.govduke.edu
Studies have demonstrated that developmental exposure to this compound can disrupt serotonin (B10506) (5HT) systems, which are crucial for emotional regulation and brain architecture. nih.govnih.govresearchgate.net These exposures can alter the expression of serotonin receptors and transporters in various brain regions, with effects persisting into adolescence and adulthood. nih.gov Interestingly, the effects of this compound on serotonin systems can be nonmonotonic, with larger alterations sometimes observed at lower doses. nih.gov Early-life exposure in zebrafish has also been shown to cause altered behavioral functions that persist throughout their lifespan. duke.edu These findings suggest that the developmental neurotoxicity of organophosphates like this compound involves mechanisms distinct from their shared property as cholinesterase inhibitors. nih.govnih.gov
Hippocampal Degeneration in Rodents
The hippocampus, a brain region critical for learning and memory, has been identified as a target of this compound-induced neurotoxicity. nih.govresearchgate.net Subchronic exposure to this compound in mice has been shown to cause oxidative damage and neurodegeneration in the hippocampus, leading to impairments in spatial learning and memory. nih.gov
Research has also explored the impact of this compound on astrocytes, a type of glial cell that supports neuronal function. In rat models, this compound and its metabolite diazoxon were found to impair the ability of astrocytes to promote the growth of neurites (projections from neurons) in hippocampal neurons. nih.gov This effect was linked to oxidative stress and a decrease in the expression of fibronectin, a key neuritogenic factor, in the astrocytes. nih.gov Furthermore, long-term exposure to low levels of this compound in adult rats has been associated with impaired memory and alterations in the hippocampal expression of amyloid precursor protein (APP), which plays a role in neurodegenerative conditions like Alzheimer's disease. researchgate.net Subacute exposure in mice has also been linked to depressive-like behaviors and changes in the levels of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus. arakmu.ac.ir
Behavioral Effects
This compound exposure has been linked to a range of neurobehavioral abnormalities in animal models, with effects observed on locomotor activity, cognitive function, and emotional responses. Studies indicate that the timing and level of exposure can lead to varying and sometimes persistent behavioral changes.
In rodent studies, developmental exposure to this compound has been shown to result in long-term neurobehavioral impairments that can evolve with age. For instance, rats exposed to this compound during gestation and early postpartum life exhibited hyperactivity during adolescence, which subsided by middle age. However, new deficits emerged in middle age, with males showing impaired reference memory and females displaying deficient attentional accuracy. cdc.gov These behavioral changes have been associated with altered dopaminergic function in specific brain regions. cdc.gov Other research has pointed to impairments in passive avoidance learning and novel object recognition in rats exposed to this compound during early development. cdc.gov
Studies on zebrafish have also demonstrated the lasting neurobehavioral consequences of early-life exposure to this compound. oup.com Zebrafish exposed to this compound as embryos showed altered behavioral functions at larval, adolescent, adult, and aging stages. oup.com These changes included hypoactivity in response to light and dark phases. oup.com
Furthermore, research suggests that this compound can induce compulsive-like behaviors. banglajol.info In mice, perinatal co-exposure to low levels of this compound and nicotine (B1678760) resulted in abnormalities in motor learning, spatial learning, and social interaction, alongside an increase in compulsive-like behaviors. banglajol.info Emotional behaviors have also been affected in rats exposed to this compound neonatally, with males showing reduced anxiety-like behavior in certain tests but also signs of anhedonia, a reduced ability to experience pleasure. nih.gov
Table 1: Summary of Behavioral Effects of this compound in Animal Models
| Animal Model | Exposure Timing | Observed Behavioral Effects | Associated Neurochemical Changes |
|---|---|---|---|
| Rats | Gestational and early postpartum | Adolescent hyperactivity, middle-age memory and attention deficits cdc.gov | Altered dopaminergic function cdc.gov |
| Rats | Neonatal | Impaired passive avoidance learning, altered novel object recognition cdc.gov | Not specified |
| Zebrafish | Embryonic | Altered locomotor activity (hypoactivity), persistent behavioral changes into adulthood oup.com | Not specified |
| Mice | Perinatal (co-exposure with nicotine) | Abnormal motor learning, compulsive-like behaviors, impaired spatial learning and social interaction banglajol.info | Increased dopaminergic neurons banglajol.info |
Organophosphate-Induced Delayed Neurotoxicity (OPIDN)
Organophosphate-induced delayed neurotoxicity (OPIDN) is a rare neurological disorder characterized by the delayed onset of peripheral neuropathy and central nervous system damage following exposure to certain organophosphorus compounds. nih.govscielo.br The primary mechanism underlying OPIDN is the inhibition and subsequent "aging" of a specific enzyme in the nervous system known as neuropathy target esterase (NTE). researchgate.net
While this compound is an organophosphate insecticide, studies have indicated that it does not cause OPIDN. nih.gov In tests conducted on chickens, a standard animal model for OPIDN studies, this compound was found to be negative for inducing this delayed neurotoxic effect. nih.gov Furthermore, there have been no reported cases of delayed neuropathy in humans resulting from this compound exposure. nih.gov
Endocrine Disruption Potential of this compound
This compound is considered an endocrine disruptor that can interfere with the normal functioning of the reproductive system. nih.gov Research has demonstrated its potential to alter hormonal levels, impact the synthesis of steroid hormones, and disrupt the critical communication pathway of the hypothalamic-pituitary-gonadal (HPG) axis.
Effects on Hormonal Levels (e.g., Gonadotropins, Testosterone (B1683101), Estrogen, Prolactin)
This compound exposure has been shown to alter the circulating levels of several key reproductive hormones in both male and female animals.
In male mice, administration of this compound resulted in a significant decrease in serum testosterone levels. duke.edu Conversely, the levels of gonadotropins, specifically follicle-stimulating hormone (FSH) and luteinizing hormone (LH), were significantly increased in these animals. duke.edunih.gov This suggests a potential disruption in the negative feedback mechanism of the HPG axis.
In female rats, studies have shown a significant decrease in progesterone (B1679170) concentration following oral administration of this compound. nih.gov However, the levels of LH, FSH, and estradiol (B170435) did not show significant changes in one study. nih.gov In laying hens, acute oral administration of this compound led to a significant decrease in serum estrogen and an increase in serum progesterone.
Organophosphates, including this compound, may also indirectly affect prolactin secretion by increasing hypothalamic acetylcholine and dopamine (B1211576) levels, which have a negative effect on prolactin release. nih.gov A reduction in prolactin could potentially impact the function of the corpus luteum. nih.gov
Impact on Steroidogenesis
This compound can interfere with steroidogenesis, the biological process of producing steroid hormones from cholesterol. This interference can occur at the level of gene expression for key steroidogenic enzymes and proteins.
In a study on gonadotropin-stimulated rats, this compound was found to significantly alter the transcript levels of the Steroidogenic Acute Regulatory (StAR) gene. nih.gov StAR protein plays a crucial role in the rate-limiting step of steroidogenesis, which is the transfer of cholesterol into the mitochondria. nih.gov The disruption of StAR gene expression by this compound can lead to impaired corpus luteum development and reduced steroidogenesis, potentially impacting fertility. nih.gov
Research on goat oocytes matured in vitro showed that this compound decreased the gene expression of several key steroidogenic enzymes, including CYP11A1, 17β-HSD, and CYP19 (aromatase). A reduction in P450 aromatase expression could explain the observed decrease in estrogen levels in laying hens exposed to this compound. Interestingly, the same study on goat oocytes found an increase in the expression of the StAR gene.
In male mice, the observed decrease in testosterone levels following this compound exposure could be due to a direct inhibitory action on the testis and a reduction in the number of Leydig cells, which are responsible for testosterone production. duke.edu Organophosphates may also increase the catabolism and elimination of steroid hormones or directly inhibit their production in adrenal cells. duke.edu
Table 2: Effects of this compound on Steroidogenesis
| Animal Model | Experimental Setting | Key Findings |
|---|---|---|
| Rats | In vivo (gonadotropin-stimulated) | Altered StAR gene transcription in the ovary. nih.gov |
| Goat Oocytes | In vitro maturation | Decreased gene expression of CYP11A1, 17β-HSD, and CYP19; increased StAR gene expression. |
| Laying Hens | In vivo | Potential alteration of P450 aromatase expression. |
Hypothalamic-Pituitary-Gonadal (HPG) Axis Disruption
The hypothalamic-pituitary-gonadal (HPG) axis is a critical neuroendocrine pathway that regulates reproduction. This compound can disrupt this axis at multiple levels.
In males, it is suggested that organophosphates can have an effect on the hypothalamic-pituitary axis, leading to decreased LH levels. nih.gov However, studies in mice exposed to this compound have shown an increase in both LH and FSH levels, possibly due to a suppression of the negative feedback inhibition from the testes to the anterior pituitary, secondary to the reduced testosterone production. duke.edu This indicates that this compound may have a direct effect on the pituitary gland. duke.edu
In females, the disruption of the HPG axis by this compound is evident from the altered hormonal profiles and the direct effects on the ovaries. The reduction in progesterone and the histological changes in the ovaries of rats suggest a disruption in the normal cyclic function regulated by the HPG axis. nih.gov
Immunotoxicity of this compound
This compound has been shown to possess immunotoxic properties, affecting both humoral and cell-mediated immunity in animal models. The extent of these effects appears to be dose-dependent.
High doses of this compound have been found to suppress both branches of the immune system. researchgate.net In male Wistar rats, a high dose of this compound inhibited the hemagglutination titer, total serum immunoglobulin, and the quantitative hemolysis of sheep red blood cells (SRBC), all of which are indicators of humoral immunity. The same high dose also suppressed cell-mediated immune responses, including the phagocytic function of neutrophils, the delayed-type hypersensitivity (DTH) response, and the proliferative response of blood mononuclear cells.
Furthermore, high-dose this compound exposure led to a decrease in the percentage of CD4+ and CD8+ T-lymphocyte subpopulations in the blood, although the CD4/CD8 ratio was not significantly affected. In mice, high doses of this compound produced histopathological changes in the thymus and spleen and suppressed both humoral and cellular immune activity. researchgate.net
Moderate doses of this compound showed more selective effects, causing a reduction in the quantitative hemolysis of SRBC, phagocytic function of neutrophils, and the DTH response in rats. In mice, a medium dose inhibited red blood cell cholinesterase and led to a mild decrease in the thymus-to-body-weight ratio and the DTH response. researchgate.net
Low doses of this compound did not produce any significant changes in the tested humoral and cellular immune parameters in rats, and no histopathological or functional disturbances were detectable in mice. researchgate.net
This compound's immunotoxicity may also involve the modulation of cytokines, which are key regulators of immune responses. Studies in mice have shown that this compound intoxication can lead to a gradual decrease in the levels of several interleukins (IL-2, IL-4, IL-10, IL-12) and interferon-gamma (IFN-γ) in splenocyte cultures. It has been suggested that this compound's immunosuppressive effects are likely exerted through altering the expression of immune-related genes.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Acetylcholine |
| Atropine |
| Chlorpyrifos |
| This compound |
| Diazoxon |
| Dichlorvos |
| Dimethoate |
| Estradiol |
| Estrogen |
| Follicle-stimulating hormone (FSH) |
| Gonadotropins |
| Interferon-gamma (IFN-γ) |
| Interleukin-2 (B1167480) (IL-2) |
| Interleukin-4 (IL-4) |
| Interleukin-10 (IL-10) |
| Interleukin-12 (B1171171) (IL-12) |
| Luteinizing hormone (LH) |
| Malathion |
| Nicotine |
| Pralidoxime (2-PAM) |
| Progesterone |
| Prolactin |
Alterations in Immune-Related Gene Expression and Cytokines
Exposure to this compound has been shown to modulate the expression of genes related to the immune response and alter the levels of crucial signaling molecules known as cytokines. Studies in mice have revealed that this compound intoxication can lead to a gradual decrease in the levels of several key cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-10 (IL-10), interleukin-12 (IL-12), and interferon-gamma (IFN-γ) in splenocyte cultures. scielo.br This suppression of cytokine production has been confirmed at the molecular level by RT-PCR analysis. scielo.br
In other biological models, such as Nile Tilapia, this compound intoxication led to a significant elevation in the gene expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-8 (IL-8), and interleukin-1β (IL-1β), alongside a significant reduction in the expression of the anti-inflammatory cytokine IL-10 in liver and kidney tissues.
Table 1: Effects of this compound on Immune-Related Gene Expression and Cytokines
| Biological System | Cytokine/Gene | Observed Effect | Reference |
|---|---|---|---|
| Mice Splenocytes | IL-2, IL-4, IL-10, IL-12, IFN-γ | Gradual decrease in protein levels. | scielo.br |
| Mice Lymphocytes | IFN-γ mRNA | Significantly increased synthesis. | scielo.br |
| Mice Lymphocytes | IL-2 mRNA | Increased synthesis in CD4+ cells. | scielo.br |
| Mice Lymphocytes | IL-10 | Significant increase in protein levels. | scielo.br |
| Nile Tilapia Liver & Kidney | TNF-α, IL-8, IL-1β | Significant elevation in gene expression. | |
| Nile Tilapia Liver & Kidney | IL-10 | Significant reduction in gene expression. |
Histopathological Changes in Immune Organs (Thymus, Spleen)
The immunotoxic effects of this compound are also reflected in structural changes within primary and secondary immune organs, such as the thymus and spleen. Chronic oral exposure to this compound in mice has been shown to cause various pathologies in these organs. researchgate.net
In both the spleen and thymus, necrotic degeneration of the trabeculae has been observed. researchgate.netoup.com The thymus can also exhibit hyperplasia of the cortex and medulla. researchgate.net In the spleen, exposure to this compound can lead to hyperplasia of the white and red pulp, and in some cases, hemorrhage. researchgate.netoup.com Other observed histopathological changes in the spleen include congestion, enlargement of the white pulp, amyloid formation, and an increase in karyolytic megakaryocytes. oup.com At higher doses, more severe effects such as necrotic areas and fibrosis have been noted. oup.com
Table 2: Histopathological Changes in Immune Organs Induced by this compound
| Organ | Histopathological Change | Reference |
|---|---|---|
| Thymus | Necrotic degeneration of trabeculae, Hyperplasia of cortex and medulla. | researchgate.net |
| Spleen | Necrotic degeneration of trabeculae, Hyperplasia of white and red pulp, Hemorrhage, Congestion, Enlarged white pulp, Amyloid formation, Karyolysis in megakaryocytes, Necrotic areas, Fibrosis. | researchgate.netoup.com |
Inhibition of Humoral and Cellular Immune System Function
This compound has been demonstrated to suppress both the humoral and cellular arms of the immune system. Humoral immunity, which is mediated by antibodies, and cellular immunity, which involves T-lymphocytes, are both compromised by exposure to this pesticide.
Studies in mice have shown that this compound can suppress both humoral and cellular immune activities. researchgate.net This includes a reduction in the proliferation of blood mononuclear cells and a decrease in T-cell subtypes (CD4+ and CD8+). Furthermore, a reduction in total serum immunoglobulin and hemagglutination titers has been observed in rats exposed to this compound, indicating an impairment of the humoral immune response.
Genotoxicity and Mutagenicity of this compound
This compound has been reported to possess genotoxic and mutagenic potential, meaning it can damage DNA and cause mutations. These effects have been investigated using a variety of assays that assess different aspects of genetic damage.
DNA Damage (e.g., Comet Assay, DNA band analysis)
The Comet Assay, or single-cell gel electrophoresis, is a sensitive technique used to detect DNA damage in individual cells. Studies utilizing this assay have demonstrated that this compound can induce DNA damage. In the root cells of Allium cepa, for example, increasing concentrations of this compound led to a significant increase in DNA damage, as measured by parameters such as the percentage of DNA in the comet tail (% tail DNA) and tail length. scielo.brresearchgate.net
Table 3: DNA Damage in Allium cepa Root Cells Induced by this compound (72h exposure)
| This compound Concentration (ppm) | % Tail DNA (Mean ± SD) | Tail Length (Mean ± SD) | Reference |
|---|---|---|---|
| 10 | 65.70 ± 2.18 | 26.00 ± 40.24 | scielo.brresearchgate.net |
| 40 | Not specified | Not specified | |
| 80 | Not specified | Not specified | |
| 160 | 92.55 ± 2.78 | 60.00 ± 16.97 | scielo.brresearchgate.net |
Chromosomal Aberrations (e.g., Micronucleus formation, Sister Chromatid Exchanges)
This compound has been shown to induce chromosomal aberrations in some test systems. In the root cells of Allium cepa, exposure to this compound resulted in various chromosomal and cellular abnormalities, including hyperchromasia, later segregation, micronucleus formation, pulverized nucleus, and cytoplasmic shrinkage. scielo.brresearchgate.net The frequency of these anomalies increased with higher concentrations of this compound. scielo.br
The evidence for this compound-induced sister chromatid exchanges (SCEs) is less clear. One study reported that this compound did not induce SCEs in the bone marrow of mice administered a high dose of the compound. nih.gov However, other research has indicated that this compound can induce chromosomal aberrations such as SCEs. researchgate.net A weakly positive result for micronuclei formation has been observed in cultured human peripheral blood lymphocytes exposed to this compound. nih.gov
Cytotoxicity
This compound exhibits cytotoxic effects, leading to a reduction in cell viability and proliferation. In vitro studies on human hepatoblastoma (HepG2) cells have shown that this compound causes a dose- and time-dependent inhibition of cell proliferation and a decrease in cell viability. usp.brresearchgate.net The metabolite of this compound, diazoxon, was found to be more toxic than the parent compound. usp.br
In human fibroblast-like (HFFF2) cells, this compound treatment resulted in decreased cell viability and migration capacity, along with an increased rate of apoptosis. orst.edu The cytotoxic effects of this compound are thought to involve the generation of reactive oxygen species and may be related to intracellular calcium homeostasis. nih.gov
Other Systemic Toxicities
Exposure to this compound has been demonstrated to induce significant hepatic injury, characterized by alterations in liver enzymes and histopathological changes. goums.ac.irsid.irumsha.ac.ir Studies in animal models have consistently shown that this compound administration leads to elevated levels of serum enzymes that are indicative of liver damage. goums.ac.irsid.ir
Research on rats has shown that exposure to this compound can cause a significant increase in the serum levels of alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP). goums.ac.irsid.irnih.gov For instance, in one study, rats administered with 100 and 150 mg/kg/bw of this compound for 21 days exhibited a significant rise in AST and ALT levels. goums.ac.ir Similarly, ALP levels were significantly higher in all groups receiving this compound compared to the control group. goums.ac.ir This elevation in liver enzymes is often accompanied by a decrease in total protein and albumin levels, further indicating impaired liver function. goums.ac.ir
Histopathological examinations of the liver in this compound-treated animals have revealed cellular damage, including necrosis. goums.ac.ir The severity of these changes, such as fat accumulation in hepatocytes and hyperemia of the triad (B1167595) vasculature and central vein, appears to be dose-dependent. sid.ir The underlying mechanism for this hepatotoxicity is linked to oxidative stress, where diazinin disrupts the activity of the p450 cytochrome system in hepatocytes, leading to the release of free radicals. sid.ir These reactive oxygen species can cause damage to cellular components, leading to inflammation and cell death. researchgate.net
Table 1: Effects of this compound on Liver Function Markers in Rats
| Marker | Effect | Reference |
|---|---|---|
| Alanine transaminase (ALT) | Significantly increased | goums.ac.ir |
| Aspartate transaminase (AST) | Significantly increased | goums.ac.ir |
| Alkaline phosphatase (ALP) | Significantly increased | goums.ac.irsid.ir |
| Total Protein | Significantly decreased | goums.ac.ir |
| Albumin | Significantly decreased | goums.ac.ir |
The kidneys are another primary target for this compound-induced toxicity, largely due to their role in the excretion of the compound and its metabolites. unej.ac.idconsensus.app Exposure to this compound can lead to significant renal dysfunction and histopathological damage. unej.ac.idnih.gov
Biochemical markers of kidney damage, such as blood urea (B33335) nitrogen (BUN) and serum creatinine, are significantly elevated following this compound administration in animal studies. unej.ac.idnih.gov This indicates a compromised ability of the kidneys to filter waste products from the blood. nih.gov The nephrotoxic effects of this compound are closely linked to the induction of oxidative stress within the renal tissue. nih.gov
Studies have shown that this compound treatment enhances lipid peroxidation in the kidneys and is accompanied by a decrease in the activities of crucial antioxidant enzymes like catalase, glutathione peroxidase, and glutathione reductase. nih.gov This imbalance leads to an excessive production of oxidants, causing damage to renal cells. nih.gov Histopathological examinations of kidney tissues from this compound-exposed animals have revealed structural damage, corroborating the biochemical findings of impaired renal function. nih.govresearchgate.net
This compound exposure has been linked to pancreatic damage, including acute pancreatitis, in both humans and experimental animals. nih.gov The mechanism is thought to involve the inhibition of butyrylcholinesterase (BuChE) within the pancreas, leading to cholinergic hyperstimulation of acinar cells. nih.gov This overstimulation can result in cellular injury, inflammation, and, in severe cases, necrosis. nih.govresearchgate.net
Animal studies have demonstrated that a single sublethal dose of this compound can induce acute edematous pancreatitis, characterized by vacuolization of acinar cells, interstitial edema, and vasculitis within a few hours of exposure. nih.gov Longer-term or repeated exposure to lower doses can lead to more chronic changes, including pancreatic atrophy and fibrosis. researchgate.netorst.edu In some cases, degenerative changes within the Langerhans islets have also been observed. researchgate.net Research has also indicated that this compound-induced oxidative damage in the pancreas may disrupt insulin (B600854) and glucose homeostasis. mdpi.com
The male reproductive system is particularly susceptible to the toxic effects of this compound. pmjournal.irpmjournal.irnih.gov Numerous studies have documented its adverse impacts on testicular structure and function, leading to impaired fertility. pmjournal.irpmjournal.ir
Exposure to this compound has been shown to cause a significant reduction in testicular weight. pmjournal.irpmjournal.irresearchgate.net Histopathological examinations of the testes reveal degenerative changes in the seminiferous tubules, a decrease in the number of spermatogenic cells, and damage to Leydig and Sertoli cells. researchgate.net
These structural changes translate into functional impairments of spermatogenesis. nih.gov this compound exposure leads to a decrease in sperm concentration, motility, and viability, along with an increase in the incidence of sperm morphological abnormalities. pmjournal.irpmjournal.irnih.gov The underlying mechanisms are believed to involve the induction of oxidative stress, which can lead to sperm DNA fragmentation and damage to the sperm cell membrane. nih.gov Furthermore, this compound can disrupt the endocrine system, causing a significant decrease in serum testosterone levels, while levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) may be elevated as a compensatory response. pmjournal.irpmjournal.irresearchgate.net
Table 2: Reproductive Effects of this compound in Male Rats
| Parameter | Effect | Reference |
|---|---|---|
| Testicular Weight | Significantly decreased | pmjournal.irpmjournal.irresearchgate.net |
| Sperm Concentration | Significantly decreased | pmjournal.irpmjournal.ir |
| Sperm Motility | Decreased | nih.gov |
| Sperm Viability | Significantly decreased | pmjournal.irpmjournal.ir |
| Sperm Abnormalities | Increased | nih.gov |
| Serum Testosterone | Significantly decreased | pmjournal.irpmjournal.ir |
| Serum LH | Increased | pmjournal.irpmjournal.irresearchgate.net |
| Serum FSH | Increased | pmjournal.irpmjournal.irresearchgate.net |
This compound exposure can induce a range of hematological disorders by affecting blood cell production and function. nih.govcdc.govmdpi.com Studies in various animal models have reported significant alterations in hematological parameters following both acute and chronic exposure. nih.govcdc.gov
Common findings include a significant decrease in red blood cell (RBC) count, hemoglobin concentration, and hematocrit levels, indicative of anemia. nih.govnih.govnih.gov In some cases, changes in red blood cell indices such as mean corpuscular volume (MCV) and mean corpuscular hemoglobin concentration (MCHC) have also been observed. nih.govnih.gov
The white blood cell (WBC) count can also be affected, with some studies reporting an increase while others show a decrease. nih.govnih.gov Platelet counts have been shown to be significantly reduced in some instances. nih.govcdc.gov The proposed mechanism for these hematotoxic effects includes the destruction of hematopoietic tissues. mdpi.com
Table 3: Hematological Effects of this compound
| Parameter | Effect | Reference |
|---|---|---|
| Red Blood Cell (RBC) Count | Decreased | nih.govnih.govmdpi.comnih.gov |
| Hemoglobin (Hb) | Decreased | nih.govnih.govmdpi.comnih.gov |
| Hematocrit (Hct) | Decreased | nih.govnih.govmdpi.comnih.gov |
| Platelet Count | Decreased | nih.govcdc.gov |
| White Blood Cell (WBC) Count | Altered (increased or decreased) | nih.govnih.gov |
The cardiovascular system can also be adversely affected by this compound exposure, particularly in cases of acute poisoning. nih.govcdc.gov The effects are often secondary to the cholinergic crisis caused by AChE inhibition. nih.gov
Reported cardiovascular signs in humans following acute oral exposure to high doses of this compound include tachycardia (rapid heart rate), hypertension (high blood pressure), and bradycardia (slow heart rate). nih.gov In severe cases of poisoning, extensive congestion of the heart and blood vessels has been observed during autopsies. cdc.gov Histopathological examination in such cases has revealed cloudy swelling and hyperemia of the heart muscle. cdc.gov Animal studies have also shown that this compound can cause a significant decrease in heart rate and prolongation of the QT interval on an electrocardiogram. nih.gov
Bioremediation and Detoxification Strategies for Diazinon Contaminated Environments
Principles of Bioremediation for Organophosphate Pesticides
Bioremediation is an environmentally friendly approach that utilizes microorganisms and plants to clean up organic and inorganic contaminants mbl.or.krgujaratuniversity.ac.in. For organophosphate pesticides, this process involves the transformation of toxic compounds into less hazardous byproducts, or their complete mineralization, primarily through microbial metabolism mbl.or.krplantarchives.orgresearchgate.net. Microorganisms achieve this by evolving specific mechanisms to utilize pesticides, either as a primary source of carbon and energy or through co-metabolism alongside other carbon and energy sources plantarchives.orgmdpi.comredalyc.org.
The key reactions involved in the microbial degradation of organophosphorus compounds include hydrolysis, oxidation, alkylation, and dealkylation mbl.or.kroup.combbrc.in. Hydrolysis is considered the most significant step in the detoxification process, particularly the cleavage of P-O-alkyl and P-O-aryl bonds mbl.or.krresearchgate.netoup.combbrc.in. This process is facilitated by a variety of enzymes, predominantly organophosphorus hydrolase (OPH) and organophosphorus acid anhydrolase (OPAA), also known as phosphotriesterases (PTEs) mbl.or.krresearchgate.netmdpi.combiotechrep.irresearchgate.netmdpi.com. These enzymes catalyze a nucleophilic attack on the phosphorus center of the OP molecule, often involving two divalent metal ions and reactive amino acids at the enzyme's active site mdpi.com. The activity of OPH can vary significantly depending on the associated divalent ions, for instance, OPH (Co2+) exhibits 5 to 20 times higher activity than OPH (Zn2+) biotechrep.ir. Microbial bioremediation is typically faster than chemical degradation and significantly more rapid than photolysis researchgate.net.
Microorganism-Based Bioremediation Approaches
A wide array of microorganisms, including bacteria, fungi, and yeasts, have demonstrated significant potential in the biodegradation of diazinon and other organophosphate pesticides nih.govfrontiersin.orgut.ac.ir. These organisms possess diverse enzymatic systems that enable them to break down this compound into less toxic or harmless metabolites nih.govfrontiersin.org.
Use of Isolated Bacterial Strains (e.g., Sphingobium sp., Serratia marcescens)
Numerous bacterial strains have been isolated and characterized for their ability to degrade this compound. These strains often exhibit the capacity to utilize this compound as a sole carbon source for growth nih.govut.ac.irfrontiersin.orgui.ac.ir.
Sphingobium sp.: A strain identified as Sphingobium sp. DI-6, isolated from this compound-contaminated soil, demonstrated rapid degradation capabilities. This strain could degrade 91.8% of 100 mg/L this compound within 60 hours under optimal conditions (pH 7.0, 30°C) frontiersin.org. It was also capable of degrading this compound at concentrations up to 500 mg/L, although degradation rates decreased at higher concentrations frontiersin.org. The degradation pathway by Sphingobium sp. DI-6 involves the formation of several metabolites, including diazoxon (B46664), this compound aldehyde, and various hydroxylated and dealkylated derivatives frontiersin.org.
Serratia marcescens: Serratia marcescens is another bacterial strain known for its this compound-degrading capabilities. Serratia marcescens DI101, isolated from agricultural soil, was able to completely degrade 50 mg/L this compound in mineral salt medium (MSM) within 11 days, with a degradation rate of 0.226 day⁻¹ jmb.or.kr. Studies showed that S. marcescens could degrade 80-92% of 50 mg/L this compound within 14 days, utilizing it as a sole carbon source nih.govfrontiersin.orgresearchgate.net. The degradation rate by S. marcescens DI101 was found to be efficient at temperatures between 25 and 30°C and pH values from 7.0 to 8.0 jmb.or.kr.
Other notable bacterial strains with this compound degradation potential include:
Pseudomonas sp.: Capable of degrading 80-92% of this compound within 14 days and can use this compound as a carbon and phosphorus source nih.govfrontiersin.orgresearchgate.netresearchgate.net.
Bacillus amyloliquefaciens YP6: Reported for effective degradation of organophosphorus pesticides nih.gov.
Arthrobacter sp. and Mycobacterium sp.: Highly effective in increasing this compound mineralization rates nih.gov.
Ochrobactrum sp., Stenotrophomonas sp., Lactobacillus brevis, Rhodotorula rubra: Identified as promising for ecofriendly removal of this compound nih.govfrontiersin.orgfrontiersin.orgdntb.gov.ua.
Ralstonia sp. DI-3: Completely degraded 100 mg/L this compound in 60 hours frontiersin.org.
Acinetobacter sp.: Showed high this compound degradation in mineral salt medium ui.ac.ir.
Table 1: Bacterial Strains and Their this compound Degradation Performance
| Bacterial Strain | Initial this compound Concentration | Degradation Rate/Efficiency | Timeframe | Conditions (if specified) | Source(s) |
| Sphingobium sp. DI-6 | 100 mg/L | 91.8% | 60 hours | pH 7.0, 30°C | frontiersin.org |
| Serratia marcescens DI101 | 50 mg/L | 100% (0.226 day⁻¹) | 11 days | 25-30°C, pH 7.0-8.0 | jmb.or.kr |
| Serratia marcescens | 50 mg/L | 80-92% | 14 days | Mineral Salt Medium (MSM) | nih.govfrontiersin.orgresearchgate.net |
| Pseudomonas sp. | 50 mg/L | 80-92% | 14 days | Mineral Salt Medium (MSM) | nih.govfrontiersin.orgresearchgate.net |
| Ralstonia sp. DI-3 | 100 mg/L | 100% | 60 hours | Liquid culture | frontiersin.org |
| Acinetobacter sp. | Not specified | Highest degradation | 20 days | Mineral Salt Medium (MSM) | ui.ac.ir |
Fungal Degradation of this compound (e.g., Aspergillus niger, Rhodotorula glutinis)
Fungi also play a significant role in the biotransformation and degradation of pesticides, often by introducing minor structural changes to the molecule, rendering it non-toxic, and making it susceptible to further bacterial degradation redalyc.org.
Aspergillus niger: Aspergillus niger has been identified as a promising fungal strain for this compound removal nih.govfrontiersin.orgfrontiersin.orgdntb.gov.ua. One study showed that Aspergillus niger MK640786 could reduce this compound with an 82% degradation rate under optimal conditions of 30°C, an initial concentration of 25 mg/L, and pH 5, within 7 days of incubation researchgate.net. The half-life values of this compound with this strain were reported as 3.8 to 15.8 days⁻¹ researchgate.net. Another study indicated that Aspergillus niger could remove 46% of this compound within 9 days of incubation at 30°C researchgate.net.
Rhodotorula glutinis: Rhodotorula glutinis is an epiphytic yeast that has shown potential in the biodegradation of this compound nih.govfrontiersin.orgfrontiersin.orgdntb.gov.ua.
Table 2: Fungal Strains and Their this compound Degradation Performance
| Fungal Strain | Initial this compound Concentration | Degradation Rate/Efficiency | Timeframe | Conditions (if specified) | Source(s) |
| Aspergillus niger MK640786 | 25 mg/L | 82% | 7 days | 30°C, pH 5 | researchgate.net |
| Aspergillus niger | Not specified | 46% | 9 days | 30°C | researchgate.net |
| Rhodotorula glutinis | Not specified | Promising removal | Not specified | Not specified | nih.govfrontiersin.orgfrontiersin.orgdntb.gov.ua |
| Rhodotorula rubra | Not specified | Promising removal | Not specified | Not specified | nih.govfrontiersin.orgfrontiersin.orgdntb.gov.ua |
Yeast-Mediated Biodegradation (e.g., Saccharomyces cerevisiae)
Yeasts, particularly Saccharomyces cerevisiae, have also been explored for their ability to degrade this compound. Saccharomyces cerevisiae is considered a suitable candidate for biological removal due to its safety, low cost, rapid growth, and ease of cultivation nih.gov.
Saccharomyces cerevisiae: Saccharomyces cerevisiae has demonstrated the ability to use this compound as a carbon source frontiersin.orgnih.govresearchgate.net. In one study, S. cerevisiae successfully degraded 85.23% of this compound (initial concentration of 1000 mg/L) within 0.5 hours frontiersin.orgresearchgate.net. Optimization studies using response surface methodology (RSM) showed that S. cerevisiae could achieve a this compound removal rate of 96% under optimal conditions: initial this compound concentration of 2.5 mg/L, S. cerevisiae concentration of 3.88%, pH of 5.5, and a retention time of 22.75 hours nih.govresearchgate.net. Mutagenicity studies suggest that this compound does not negatively affect the metabolic system of S. cerevisiae, with negligible toxic effects only at concentrations exceeding 50,000 ppm nih.gov.
Table 3: Yeast Strain and Its this compound Degradation Performance
| Yeast Strain | Initial this compound Concentration | Degradation Rate/Efficiency | Timeframe | Conditions (if specified) | Source(s) |
| Saccharomyces cerevisiae | 1000 mg/L | 85.23% | 0.5 hours | Not specified | frontiersin.orgresearchgate.net |
| Saccharomyces cerevisiae | 2.5 mg/L | 96% | 22.75 hours | 3.88% yeast conc., pH 5.5 | nih.govresearchgate.net |
Mixed Culture Approaches for Enhanced Degradation
While single microbial strains can achieve significant this compound degradation, mixed cultures often demonstrate enhanced degradation efficiency due to synergistic mechanisms among different microorganisms nih.govfrontiersin.orgbbrc.in. Mixed cultures can also help avoid the generation and accumulation of toxic metabolites and facilitate the degradation of complex pesticide mixtures conicet.gov.ar.
Research has shown that mixed cultures of Serratia liquefaciens, Serratia marcescens, and Pseudomonas sp. could degrade 80-92% of 50 mg/L this compound within 14 days frontiersin.orgresearchgate.net. The degradation of this compound was accelerated when the medium was supplemented with glucose researchgate.net. Another study involving Streptomyces mixed cultures found that they could achieve favorable pesticide degradation results, with removal rates reaching 90% within 16.81 to 19.60 days for chlorpyrifos (B1668852) and this compound-contaminated liquid media nih.gov. Furthermore, a mixed culture of Streptomyces spp. strains (AC5, AC6, AC7, AC9, GA3, GA11, ISP4, and ISP13) showed varied this compound removal, with the highest removal (30%) achieved by ISP13, AC7, AC9, and GA11 strains after 96 hours conicet.gov.ar.
Table 4: Mixed Culture Approaches for this compound Degradation
| Microbial Consortium | Initial this compound Concentration | Degradation Rate/Efficiency | Timeframe | Source(s) |
| Serratia liquefaciens, Serratia marcescens, Pseudomonas sp. | 50 mg/L | 80-92% | 14 days | frontiersin.orgresearchgate.net |
| Streptomyces mixed cultures | Not specified (chlorpyrifos + this compound) | 90% | 16.81-19.60 days | nih.gov |
| Streptomyces spp. (AC5, AC6, AC7, AC9, GA3, GA11, ISP4, ISP13) | Not specified | Up to 30% | 96 hours | conicet.gov.ar |
Utilization of this compound as a Sole Carbon or Phosphorus Source
Many microorganisms possess the metabolic versatility to utilize this compound as a sole source of carbon, phosphorus, nitrogen, or sulfur, or a combination thereof, for their growth and energy requirements plantarchives.orgmdpi.comui.ac.irnih.gov. This ability is a fundamental principle behind the effectiveness of bioremediation, as it drives the complete mineralization of the pesticide.
Several bacterial species, including Flavobacterium sp., Pseudomonas sp., Arthrobacter sp., Serratia sp., and Sphingobium sp., have been reported to use this compound as their sole carbon source nih.govut.ac.irfrontiersin.orgui.ac.irresearchgate.net. For instance, Sphingobium sp. DI-6 was found to increase its cell density significantly while degrading this compound, indicating its utilization as a sole carbon source frontiersin.org. Similarly, Serratia marcescens DI101 demonstrated the ability to use this compound as a source of both carbon and phosphorus jmb.or.kr. The degradation of this compound by bacteria can be affected by the presence of other carbon sources; for example, the addition of glucose or succinate (B1194679) has been observed to slow down the this compound degradation rate by Serratia marcescens DI101, suggesting that the bacteria preferentially utilize these more readily available carbon sources jmb.or.kr. Conversely, some studies indicate that the presence of glucose can accelerate pesticide depletion conicet.gov.ar.
Table 5: Microorganisms Utilizing this compound as Sole Carbon/Phosphorus Source
| Microorganism | Source Utilized | Notes | Source(s) |
| Sphingobium sp. DI-6 | Sole carbon | Cell density increased during degradation, indicating utilization. | frontiersin.org |
| Serratia marcescens DI101 | Carbon and phosphorus | Capable of complete degradation using this compound as primary nutrient. | jmb.or.kr |
| Serratia liquifera | Sole carbon | Degraded 80-92% of this compound within 14 days. | nih.gov |
| Serratia marcescens | Sole carbon | Degraded 80-92% of this compound within 14 days. | nih.gov |
| Pseudomonas sp. | Sole carbon | Degraded 80-92% of this compound within 14 days; also phosphorus source. | nih.govfrontiersin.orgresearchgate.netresearchgate.net |
| Flavobacterium sp. | Sole carbon | Reported to utilize this compound as a primary carbon source. | ut.ac.ir |
| Arthrobacter sp. | Sole carbon | Reported to utilize this compound as a primary carbon source. | ut.ac.ir |
| Stenotrophomonas maltophilia | Sole carbon | About 90% of this compound degraded within 15 days. | nih.gov |
| Saccharomyces cerevisiae | Carbon | Successfully degraded 85.23% of this compound. | frontiersin.orgresearchgate.net |
Analytical Methodologies for Diazinon Detection and Quantification
Chromatographic Methods for Diazinon Analysis
Liquid Chromatography (LC) with Various Detectors (e.g., UV-Spectrophotometric, Mass Spectrometry)
Liquid Chromatography (LC) is a widely employed technique for this compound analysis, often coupled with various detectors to enhance specificity and sensitivity.
LC with UV-Spectrophotometric Detection: High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a common approach for this compound analysis. For instance, a method for environmental water samples utilizing HPLC with UV absorbance detection achieved detection limits as low as 0.5 µg/L when combined with an extraction approach. cdc.gov Another validated HPLC method for this compound and its degradation products, including chlorpyrifos (B1668852), employed a C18 Eclipse Plus column (100 × 4.6 mm, 3.5 µm) with an isocratic mobile phase of acetonitrile-water (70 + 30, v/v) at a flow rate of 1.5 mL/min. UV detection for this compound was performed at 247 nm, demonstrating linearity in the range of 0.40–50.00 µg/mL. scispace.comnih.gov this compound exhibits a UV absorption maximum at approximately 248 nm, which is a critical parameter for optimizing UV detection. sielc.com
An HPLC method developed for the determination of this compound and its metabolites, such as diazoxon (B46664) and 2-isopropyl-6-methyl-4-pyrimidinol, in rat plasma and urine samples utilized a reversed-phase C18 column. The detection was performed using programmed UV detection ranging between 254 and 280 nm. The mobile phase comprised a gradient of 1% to 80% acetonitrile (B52724) in water (pH 3.0) at a flow rate between 1 and 1.5 mL/min over a 16-minute period. This method reported limits of detection (LODs) between 50 and 150 ng/mL and limits of quantitation (LOQs) between 100 and 200 ng/mL, with a linear range of 200 to 2000 ng/mL. oup.comnih.govoup.com
For this compound quantification in Napa cabbage, an HPLC-UV method used a mobile phase of methanol:water (75:25, v/v) in isocratic mode at 1 mL/min, with detection at 220 nm. scispace.com A Nebulizer-Assisted Liquid-Phase Microextraction (NALPME) method followed by HPLC with Diode-Array Detection (DAD) was developed for this compound analysis in plasma samples. This method showed linearity in the concentration range of 0.5–4 µg/mL, with an LOD of 0.123 µg/mL and an LOQ of 0.372 µg/mL. sbmu.ac.ir
LC with Mass Spectrometry (MS) Detection: LC coupled with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), offers high selectivity and sensitivity for this compound and its related compounds. LC coupled to hybrid quadrupole time-of-flight (QTOF) MS is a valuable analytical tool for the elucidation and confirmation of pesticide transformation products and metabolites, including those of this compound, covering a wide range of polarities in both environmental and biological samples. The versatility of LC allows for adaptable chromatographic conditions, while the QTOF analyzer provides mass accuracy for empirical formula assignment and differentiation of isobaric compounds. nih.gov
LC-MS/MS has been effectively used for this compound residue confirmation in samples such as cultivated cannabis inflorescence. This approach often incorporates an optimized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for sample preparation, demonstrating good performance in terms of recoveries (70-120%) and precision (relative standard deviation, RSD ≤ 20%). researchgate.net For the determination of this compound and its metabolite 2-isopropyl-6-methyl-4-pyridinol (IMP), an LC-MS/MS chromatographic system with electrospray ionization in positive mode (ESI+) and multiple reaction monitoring (MRM) was successfully employed. Specific MRM transitions were used: 305.1 > 169.1 m/z and 305.1 > 96.6 m/z for this compound, and 153 > 84 m/z and 153 > 70 m/z for IMP. researchgate.net LC-MS/MS has also been applied to determine a broad spectrum of pesticides, including this compound, in matrices like Chinese cabbage, achieving recoveries between 70-120% and LODs ranging from 0.05-3.06 μg/kg. ekosfop.or.kr
Ultra-High-Performance Liquid Chromatography (UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) offers enhanced speed and resolution compared to traditional HPLC. An optimized QuEChERS method combined with UHPLC has been employed to quantify this compound residue levels in fruit samples like peach and cherry. analchemres.organalchemres.orgcivilica.com The mobile phase typically consists of acetonitrile/methanol/formic acid (10:89.5:0.5, v/v/v) with a flow rate of 1.0 mL/min for this compound measurement. analchemres.org UHPLC chromatograms have shown the this compound peak at a retention time of 3.55 minutes using a PDA detector. ekb.eg
Method validation for UHPLC in peach and cherry samples demonstrated acceptable performance. The inter-day repeatability RSD% values were 13.2% for peach and 15.6% for cherry samples, while intra-day RSD% values were 7.1% for peach and 5.2% for cherry samples. Recovery values ranged from 92.5-106.2% for peach and 92.0-102.0% for cherry samples. analchemres.org
Spectrophotometric Methods
Spectrophotometric methods provide a cost-effective and relatively simple approach for this compound detection. A UV-spectrophotometric method for this compound determination utilizes 1 cm quartz cells, with the absorption peak at 250 nm showing the highest absorption intensity, though a peak at 270 nm is also observed. researchgate.net
Another spectrophotometric method involves the oxidation of this compound with potassium iodate (B108269) in an acidic medium, leading to the liberation of iodine. This iodine is then extracted with cyclohexane (B81311), and the absorbance is measured at 520 nm. Beer's law is obeyed in the concentration range of 0.05-1.00 mg/mL for this compound. The apparent molar absorptivity for this compound was found to be 0.539 x 10^3 L mol^-1 cm^-1, with a Sandell sensitivity of 0.5647 µg cm^-2. rjpdft.com
Furthermore, the interaction of this compound with porphyrin solutions, specifically meso-tetraphenylporphine (TPP), results in a spectral shift. The difference spectrum (TPP+this compound minus TPP) exhibits a peak at 412 nm and a trough at 421 nm in solution, allowing for this compound detection at a 0.5 ppm level. researchgate.net
Advanced Analytical Techniques for Metabolite Identification
Advanced analytical techniques are crucial for identifying and characterizing this compound metabolites and transformation products, which are vital for understanding its environmental fate and biological impact.
LC coupled to hybrid quadrupole time-of-flight (QTOF) MS is a powerful tool for the elucidation and confirmation of this compound transformation products and metabolites in various samples. This technique allows for the assignment of highly probable empirical formulas and the differentiation of isomeric compounds through accurate mass measurements and MS/MS spectra. nih.gov Studies using LC-QTOF-MS have investigated the photodegradation and metabolism of this compound, revealing key transformation processes such as hydrolysis of the ester moiety, hydroxylation in the aromatic ring or alkylic groups, and oxidation of the sulfur atom at the P=S cleavage, or combinations of these processes. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) has been instrumental in identifying this compound metabolites. During the microbial degradation of this compound by Sphingobium sp. DI-6, GC-MS analysis identified seven metabolites: diazoxon, this compound aldehyde, isopropenyl derivative of this compound, hydroxyethyl (B10761427) derivative of this compound, this compound methyl ketone, O-[2-(1-hydroxyethyl)-6-methylpyrimidin-4-yl] O-methyl O-hydrogen phosphorothioate, and O-(6-methyl pyrimidin-4-yl) O,O-dihydrogen phosphorothioate. frontiersin.org
The main degradation products of this compound include diazoxon, a toxic degradate, and 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMHP or oxypyrimidine), which is a persistent, less toxic degradate and a primary photoproduct. cdc.govaloki.hu GC/MS analysis has detected 2-Iso-4-methyl-6-hydroxypyrimidine (IMHP) as a major degradation product after 5 days of incubation, with further metabolism into unknown polar metabolites observed after 10 days. ekb.eg
Liquid chromatography-ion-trap mass spectrometry (LC-ITMS) has been developed for the elucidation of this compound metabolites in rice plants. This method employs a QuEChERS-based procedure for sample extraction and purification, with detection carried out on an ion-trap mass spectrometer using electrospray ionization in positive ion mode (ESI+) with multiple reaction monitoring (MRM). tandfonline.comresearchgate.net
Method Validation and Quality Control in this compound Analysis
Method validation and quality control are critical to ensure the reliability, accuracy, and precision of this compound analysis. Key validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and recovery. scispace.comresearchgate.net
For instance, a method for this compound identification and quantification in human blood, utilizing solid-phase extraction (SPE) followed by GC-nitrogen phosphorus detection (NPD) and GC-MS confirmation, reported an average recovery of 87.92%. The LOD and LOQ for this method were 1.97 μg/L and 6.58 μg/L, respectively. cdc.govnih.gov
In LC-UV methods, reported LODs for this compound have ranged from 50 to 150 ng/mL, with LOQs between 100 and 200 ng/mL. Average recoveries from spiked plasma samples ranged from 73.1% to 86.3%, and from urine samples, they ranged from 73.7% to 81.8%. oup.comnih.govoup.com The NALPME-HPLC-DAD method for plasma samples demonstrated a correlation coefficient of 0.9992, an LOD of 0.123 µg/mL, and an LOQ of 0.372 µg/mL. sbmu.ac.ir A GC-MS method for this compound in human plasma achieved a correlation coefficient of 0.992, an LOD of 5 μg/L, and an LOQ of 2 μg/L, with average recoveries between 22.8% and 31% for concentrations of 15, 250, and 375 μg/L. nih.gov
For UHPLC methods, validation results for this compound in peach and cherry samples showed inter-day repeatability RSD% values of 13.2% and 15.6%, respectively, and intra-day RSD% values of 7.1% and 5.2%, respectively. Recovery values were consistently high, ranging from 92.5-106.2% for peach and 92.0-102.0% for cherry. analchemres.org
Quality control in this compound analysis often involves the use of internal standards, such as this compound-d10, for accurate quantification by GC- or LC-MS. caymanchem.com Additionally, the use of spiked blank samples is a common practice to minimize matrix effects and ensure method robustness. researchgate.net
Data Tables
Table 1: Selected Liquid Chromatography Methods for this compound Detection and Quantification
| Method Type | Detector | Column Type | Mobile Phase | Flow Rate | Detection Wavelength (nm) | Linear Range | LOD / LOQ | Sample Matrix | Recovery (%) | Reference |
| HPLC | UV | C18 Eclipse Plus | Acetonitrile-water (70+30, v/v) | 1.5 mL/min | 247 | 0.40–50.00 µg/mL | Not specified | Environmental | Not specified | scispace.comnih.gov |
| HPLC | UV | Reversed-phase C18 | Acetonitrile-water gradient (1-80%, pH 3.0) | 1-1.5 mL/min | 254-280 (programmed) | 200-2000 ng/mL | LOD: 50-150 ng/mL, LOQ: 100-200 ng/mL | Rat Plasma, Urine | Plasma: 73.1-86.3, Urine: 73.7-81.8 | oup.comnih.govoup.com |
| HPLC | UV | Not specified | Methanol:water (75:25, v/v) | 1 mL/min | 220 | Not specified | Not specified | Napa Cabbage | Not specified | scispace.com |
| NALPME-HPLC | DAD | Not specified | Not specified | Not specified | Not specified | 0.5–4 µg/mL | LOD: 0.123 µg/mL, LOQ: 0.372 µg/mL | Plasma | Not specified | sbmu.ac.ir |
| UHPLC | Not specified | Not specified | Acetonitrile/methanol/formic acid (10:89.5:0.5, v/v/v) | 1.0 mL/min | Not specified | Not specified | Not specified | Peach, Cherry | Peach: 92.5-106.2, Cherry: 92.0-102.0 | analchemres.organalchemres.orgcivilica.com |
| LC-MS/MS | ESI+ | Not specified | Not specified | Not specified | Not applicable | Not specified | Not specified | Cannabis Inflorescence | 70-120 | researchgate.net |
| LC-MS/MS | ESI+ | Not specified | Not specified | Not applicable | Not applicable | Not specified | Not specified | Rice Plants | Not specified | tandfonline.comresearchgate.net |
Table 2: Spectrophotometric Methods for this compound Detection
| Method Type | Principle | Detection Wavelength (nm) | Linear Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell Sensitivity (µg cm⁻²) | LOD | Reference |
| UV-Spectrophotometry | Direct UV absorption | 250 (max), 270 | Not specified | Not specified | Not specified | Not specified | researchgate.net |
| Spectrophotometry | Oxidation with potassium iodate, iodine liberation, cyclohexane extraction | 520 | 0.05-1.00 mg/mL | 0.539 x 10^3 | 0.5647 | Not specified | rjpdft.com |
| Spectrophotometry | Porphyrin (TPP) spectral shift | 412 (peak), 421 (trough) in difference spectrum | Not specified | Not specified | Not specified | 0.5 ppm | researchgate.net |
Table 3: Validation Parameters for this compound Analytical Methods
| Method | Sample Matrix | Recovery (%) | LOD | LOQ | Linearity (Correlation Coefficient) | Precision (RSD%) | Reference |
| GC-NPD/GC-MS | Human Blood | 87.92 | 1.97 μg/L | 6.58 μg/L | Not specified | Not specified | cdc.govnih.gov |
| HPLC-UV | Rat Plasma | 73.1-86.3 | 50-150 ng/mL | 100-200 ng/mL | 0.99+ (200-2000 ng/mL) | Not specified | oup.comnih.govoup.com |
| HPLC-UV | Rat Urine | 73.7-81.8 | 50-150 ng/mL | 100-200 ng/mL | 0.99+ (200-2000 ng/mL) | Not specified | oup.comnih.govoup.com |
| UHPLC (QuEChERS) | Peach | 92.5-106.2 | Not specified | Not specified | Not specified | Inter-day: 13.2, Intra-day: 7.1 | analchemres.org |
| UHPLC (QuEChERS) | Cherry | 92.0-102.0 | Not specified | Not specified | Not specified | Inter-day: 15.6, Intra-day: 5.2 | analchemres.org |
| NALPME-HPLC-DAD | Plasma | Not specified | 0.123 µg/mL | 0.372 µg/mL | 0.9992 (0.5–4 µg/mL) | Not specified | sbmu.ac.ir |
| GC-MS | Human Plasma | 22.8-31 | 5 μg/L | 2 μg/L | 0.992 | <15 (relative error) | nih.gov |
| LC-MS/MS (QuEChERS) | Cannabis Inflorescence | 70-120 | Not specified | Not specified | Not specified | ≤ 20 | researchgate.net |
| LC-MS/MS | Chinese Cabbage | 70-120 | 0.05-3.06 μg/kg | Not specified | Not specified | Not specified | ekosfop.or.kr |
Epidemiological Studies and Public Health Implications of Diazinon Exposure
Epidemiological Investigations of Diazinon Exposure and Human Health Outcomes
Epidemiological studies have been crucial in understanding the potential health risks associated with this compound exposure in human populations. These investigations, ranging from case-control to prospective cohort studies, have explored the links between this compound and various health outcomes. Much of the research has focused on populations with higher exposure levels, such as agricultural workers, but the general population's exposure has also been a subject of concern.
Several large-scale studies, including the Agricultural Health Study (AHS), have provided valuable data on the long-term health effects of pesticide exposure, including this compound. oup.com These studies often rely on self-reported exposure data, which is a limitation, but they have been instrumental in identifying potential associations that warrant further investigation. oup.com The findings from these epidemiological investigations have informed public health policies and regulatory decisions regarding the use of this compound.
Occupational Exposure to this compound
Occupational exposure to this compound is a primary concern for agricultural workers, pesticide applicators, and individuals involved in its manufacturing and formulation. ncfh.org The main routes of exposure in these settings are dermal contact and inhalation. Dermal absorption can occur when handling the pesticide or through contact with treated crops and surfaces. Inhalation exposure is dependent on the formulation of the pesticide and the application method used.
Studies have shown that workers who apply this compound can have significantly higher levels of exposure compared to the general population. For instance, a study on farmworkers in North Carolina highlighted the potential for significant cholinesterase depression, an indicator of organophosphate exposure, throughout the agricultural season. nih.gov The use of personal protective equipment (PPE) is critical in mitigating these exposures, but compliance can vary.
General Population Exposure Pathways (Food, Water, Air)
For the general population, the primary routes of exposure to this compound are through the ingestion of contaminated food and water, and to a lesser extent, inhalation of ambient air. orst.edu Residues of this compound can be present on fruits and vegetables, although levels are generally low and often below the maximum residue limits (MRLs) set by regulatory agencies. fao.orgresearchgate.net However, studies have detected this compound residues in a variety of produce. earthjustice.orgnih.gov
This compound can also contaminate surface and groundwater through agricultural runoff, potentially entering drinking water supplies. orst.edu While water treatment processes can reduce these levels, the presence of this compound in water sources remains a public health consideration.
Before the residential use of this compound was phased out, indoor air was a more significant exposure pathway. Studies measured indoor air concentrations as high as 13 μg/m³ after residential use. orst.edu Even after outdoor applications, this compound could be transported indoors on dust and soil. beyondpesticides.org
This compound Concentration in Various Media
| Medium | Concentration/Residue Level | Source |
|---|---|---|
| Indoor Air (during residential use) | Up to 13 μg/m³ | orst.edu |
| Indoor Air (adjacent rooms after application) | 1 μg/m³ | nih.gov |
| Fruits (at harvest) | <0.01 to 2.0 mg/kg | fao.org |
| Leafy Vegetables | Up to 0.7 ppm | inchem.org |
| Kale (farm-gate samples) | 70% of samples >0.05 mg/kg (Codex MRL) | nih.gov |
Associations with Specific Health Conditions
Several epidemiological studies have investigated the association between this compound exposure and the risk of various cancers. The evidence, while not always consistent, suggests potential links that have prompted further research and regulatory scrutiny.
Non-Hodgkin Lymphoma (NHL): Some case-control studies have reported an increased risk of NHL with this compound exposure. oup.comoup.com A pooled analysis of nine case-control studies from the InterLymph Consortium found a notable association between ever-use of this compound and risk of all NHL, with an odds ratio of 2.05. nih.gov Another study highlighted a significantly increased risk of follicular lymphoma with both "low" and "high" levels of this compound exposure. allenstewart.com
Leukemia: The Agricultural Health Study (AHS) found a significant trend of increasing risk for leukemia with a higher number of lifetime exposure days to this compound. oup.comnih.govresearchgate.net
Lung Cancer: The AHS has also provided evidence of an association between this compound exposure and lung cancer risk. nih.govorganic-center.org An updated analysis of the AHS cohort showed elevated lung cancer risks among applicators with the greatest number of lifetime and intensity-weighted days of this compound use. nih.gov Another study focusing on pesticide applicators also found a significant exposure-response relationship for this compound and lung cancer. oup.com
Brain Cancer: The potential link between parental exposure to pesticides, including this compound, and the risk of childhood brain tumors has been a focus of research. nih.gov A meta-analysis of 130 case-control studies concluded that prenatal and residential exposure to pesticides is associated with an increased risk of childhood brain tumors. nih.govresearchgate.net
Multiple Myeloma: The association between this compound and multiple myeloma is less clear. Some studies have suggested a possible link, particularly with exposure to high concentrations of insecticides that include this compound. nih.gov Other research has pointed to an increased risk of the precursor condition, monoclonal gammopathy of undetermined significance (MGUS), with exposure to certain pesticides, though this compound was not specifically implicated as a primary driver. beyondpesticides.orgbeyondpesticides.org
Epidemiological Findings on this compound Exposure and Cancer Risk
| Cancer Type | Study Finding (Risk Estimate) | 95% Confidence Interval | Source |
|---|---|---|---|
| Non-Hodgkin Lymphoma (ever use) | OR = 2.05 | 1.24-3.37 | nih.gov |
| Follicular Lymphoma (high exposure) | 380% increased likelihood | Not specified | allenstewart.com |
| Leukemia (highest exposure tertile) | RR = 3.36 | 1.08-10.49 | oup.com |
| Lung Cancer (highest lifetime exposure) | RR = 1.60 | 1.11-2.31 | nih.gov |
| Childhood Brain Tumors (prenatal exposure) | OR = 1.32 | 1.17-1.49 | nih.gov |
| Multiple Myeloma (ever use) | OR = 1.8 | 0.9-3.6 | nih.gov |
This compound is an organophosphate insecticide, and its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. cdc.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of cholinergic receptors and a range of neurological effects.
Acute, high-level exposure to this compound can cause a classic cholinergic syndrome with symptoms such as headache, dizziness, nausea, vomiting, excessive salivation and tearing, muscle twitching, and in severe cases, convulsions and respiratory failure. nih.gov
Chronic, lower-level exposure, as may be experienced by agricultural workers, has also been associated with neurological symptoms. rrh.org.au Studies of farmworkers have reported a higher prevalence of symptoms like headache, dizziness, sleepiness, and poor concentration among those exposed to organophosphates. sjweh.fimdpi.comekb.eg Some research also suggests a potential link between long-term organophosphate exposure and an increased risk of neurodegenerative diseases, though more research is needed to confirm these associations. mdpi.com
Reported Neurological Symptoms in Individuals Exposed to Organophosphates (including this compound)
| Symptom | Prevalence in Exposed Individuals | Source |
|---|---|---|
| Headache | 69.5% | ekb.eg |
| Poor Attention | 64.2% | ekb.eg |
| Short-term Memory Problems | 57.9% | ekb.eg |
| Fatigue | 55.8% | ekb.eg |
| Dizziness | 51.4% | mdpi.com |
| Numbness | 51.4% | mdpi.com |
Biomarkers of Exposure and Effect
Biomarkers are used to assess exposure to this compound and to monitor for its biological effects. These can be broadly categorized as biomarkers of exposure, which indicate that an individual has been exposed to the chemical, and biomarkers of effect, which indicate a biological response to that exposure.
Biomarkers of Effect: The primary biomarkers of effect for this compound are plasma cholinesterase (ChE) and red blood cell acetylcholinesterase (RBC AChE) activity. cdc.gov Inhibition of these enzymes is a hallmark of organophosphate poisoning. cdc.gov Studies have shown that workers exposed to this compound can exhibit significant depression of cholinesterase activity. ncfh.orgscielo.brmabjournal.com For example, some studies have documented cholinesterase inhibition of 70-80% in workers with chronic moderate exposure, sometimes without overt symptoms. ncfh.org
Biomarkers of Exposure: this compound is rapidly metabolized in the body, and its metabolites can be measured in the urine as biomarkers of recent exposure. The most specific urinary metabolite of this compound is 2-isopropyl-6-methyl-4-pyrimidinol (IMPy). uantwerpen.be Other, non-specific metabolites that are common to many organophosphates, such as diethylphosphate (B48627) (DEP) and diethylthiophosphate (B1229741) (DETP), can also be measured. nih.gov Studies have measured urinary concentrations of IMPy in occupationally exposed individuals, with levels being significantly higher in pesticide applicators compared to other farm workers and unexposed controls. nih.gov
Biomarkers of this compound Exposure and Effect
| Biomarker | Type | Finding in Exposed Populations | Source |
|---|---|---|---|
| Plasma Cholinesterase (ChE) | Effect | Significantly lower activity; 14% lower than controls in one study. | mabjournal.com |
| Red Blood Cell Acetylcholinesterase (RBC AChE) | Effect | Inhibition can reach 70-80% with chronic moderate exposure. | ncfh.org |
| 2-isopropyl-6-methyl-4-pyrimidinol (IMPy) | Exposure | Median concentrations of 81.66-593.1 ng/mL in sprayer operators. | nih.gov |
| Diethylphosphate (DEP) | Exposure | Urinary levels decrease after removal from exposure. | nih.gov |
| Diethylthiophosphate (DETP) | Exposure | Detected in urine following exposure. | nih.gov |
Regulatory Frameworks and Risk Management of Diazinon
International and National Regulatory Status of Diazinon
The regulatory landscape for this compound varies significantly across different jurisdictions, reflecting diverse risk assessments and policy priorities.
United States: The U.S. Environmental Protection Agency (EPA) has progressively restricted the use of this compound. Citing significant risks to children, the EPA reached an agreement with manufacturers in 2000 to phase out all residential uses of the insecticide. ewg.orgorst.edu The sale of indoor-use products was halted by the end of 2002, and outdoor residential uses were canceled by 2004. orst.eduucanr.edu Currently, its application is limited to specific agricultural crops and in cattle ear tags, with these products classified as restricted use pesticides. orst.edu The EPA regulates this compound under the Clean Water Act and the Clean Air Act, designating it as a hazardous substance. nih.gov It has also established a reportable quantity limit of one pound for releases into the environment. nih.gov
European Union: The European Union has adopted stringent measures regarding this compound. The active substance is not approved for use in plant protection products, meaning no authorizations for such products containing this compound can be granted or renewed since June 2007. In 2010, the European Commission also decided not to include this compound for use as a biocidal product (specifically product-type 18: insecticides and acaricides), leading to a phase-out of products like flea collars that were marketed as biocidals. europa.eu Following a 2023 review, the European Food Safety Authority (EFSA) proposed lowering many existing Maximum Residue Levels (MRLs) for this compound in food to the limit of quantification. europa.eu
Australia: The Australian Pesticides and Veterinary Medicines Authority (APVMA) recently finalized its regulatory decision on this compound. As of September 10, 2024, the continued use of this compound in food-producing situations, including on grapevines, is no longer supported. awri.com.au A 12-month phase-out period allows for the use of existing stock, after which possession, supply, or use of the canceled products will be an offense. awri.com.aubeefcentral.com This decision will also lead to the removal of Australia's temporary MRL for this compound in grapes. awri.com.au The APVMA's review concluded that a number of products did not meet statutory safety, trade, or labeling criteria. beefcentral.com
Canada: Health Canada's Pest Management Regulatory Agency (PMRA) has also taken significant action to curtail this compound use. A re-evaluation led to the phase-out of most uses due to health and environmental risks. canada.ca The PMRA developed a risk management plan that included a longer-term phase-out for critical uses where no alternatives were available, allowing for a transition strategy. canada.cacanada.ca All granular formulations are being phased out because of high risks to birds and mammals. canada.ca
The following table summarizes the regulatory status of this compound in different regions:
| Regulatory Body | Country/Region | Status | Key Restrictions |
| Environmental Protection Agency (EPA) | United States | Restricted | All residential uses banned since 2004; limited to specific agricultural uses. ewg.orgorst.edu |
| European Commission/EFSA | European Union | Not Approved | Not approved for use in plant protection products since 2007; biocidal uses phased out. europa.eu |
| Australian Pesticides and Veterinary Medicines Authority (APVMA) | Australia | Being Phased Out | Use in food-producing situations not supported as of Sept. 2024, with a one-year phase-out. awri.com.aubeefcentral.com |
| Pest Management Regulatory Agency (PMRA) | Canada | Phased Out (Most Uses) | Most uses phased out; granular formulations banned due to risks to wildlife. canada.ca |
Risk Assessment Strategies and Derivation of Exposure Limits (e.g., MRLs, ADI, ARfD)
Regulatory decisions on this compound are underpinned by comprehensive risk assessments that evaluate potential harm to humans and ecosystems. These assessments lead to the establishment of health-based guidance values and legal limits for residues in food.
Risk Assessment Process: Agencies like the U.S. EPA conduct human health and ecological risk assessments to estimate the probability of harmful effects from exposure. earthjustice.orgepa.gov These assessments consider various exposure routes, including diet (food and water), residential settings, and occupational handling. earthjustice.org The process involves analyzing toxicity data from laboratory studies and environmental monitoring data to characterize the risks. epa.gov
Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD): These are key toxicological reference values used to assess long-term and short-term dietary risks, respectively.
The ADI is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) established an ADI for this compound of 0–0.005 mg/kg of body weight. fao.org In 2016, this was revised to 0-0.003 mg/kg bw. who.int
The ARfD is an estimate of the amount of a substance that can be ingested in a day without an appreciable health risk to the consumer. The JMPR reaffirmed an ARfD of 0.03 mg/kg of body weight, based on studies of acute neurotoxicity in rats. fao.orgwho.int
Maximum Residue Limits (MRLs): MRLs (known as "tolerances" in the U.S.) are the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly under Good Agricultural Practices. earthjustice.orgmdpi.com They are set to ensure that consumer intake does not exceed the ADI or ARfD. mdpi.com In the U.S., tolerances for this compound on raw agricultural commodities range from 0.1 to 40 parts per million (ppm). nih.gov In Canada, MRLs for this compound in foods range from 0.25 to 0.75 ppm. canada.ca The European Union has moved to lower many MRLs to the limit of quantification for the non-approved substance. europa.euresearchgate.net
The table below outlines key exposure limits for this compound:
| Exposure Limit | Definition | Value | Establishing Body |
| Acceptable Daily Intake (ADI) | Amount that can be ingested daily over a lifetime without appreciable risk. | 0-0.003 mg/kg bw | JMPR (2016) who.int |
| Acute Reference Dose (ARfD) | Amount that can be ingested in a day without appreciable risk. | 0.03 mg/kg bw | JMPR (2006) fao.orgwho.int |
| Maximum Residue Limits (MRLs) | Highest legally tolerated residue level in/on food. | Varies by commodity and jurisdiction (e.g., 0.1-40 ppm in U.S.). nih.gov | National/Regional Bodies (e.g., EPA, EFSA) |
Policy Implications of this compound Research Findings
Scientific research has been a primary driver of policy changes concerning this compound. Findings on its environmental fate and toxicological effects have directly influenced regulatory actions.
The discovery that residential uses of this compound posed significant risks to children was a key factor in the U.S. EPA's decision to phase out these applications under the 1996 Food Quality Protection Act. ewg.orgucanr.edu Similarly, widespread bird kills associated with this compound use on golf courses and turf farms led to the suspension of these uses in the 1980s. cdc.gov
More recent research continues to shape policy. A 2022 draft biological opinion from the National Marine Fisheries Service (NMFS) concluded that this compound is likely to jeopardize the existence of 26 endangered marine species, including salmon, and adversely modify the critical habitat of 18 species. biologicaldiversity.org This scientific advice is intended to be implemented by the EPA to ensure that the registration and use of the pesticide comply with the Endangered Species Act. biologicaldiversity.orgnoaa.gov Such findings underscore the need for policies that account for the insecticide's broad ecological impacts, particularly on sensitive aquatic ecosystems. nih.gov The continued detection of this compound in surface waters, often linked to runoff from agricultural and urban areas, reinforces the need for stringent use restrictions and management practices to protect water quality. nih.govresearchgate.net
Challenges in Environmental Monitoring and Management of this compound
Despite significant regulatory restrictions, the effective monitoring and management of this compound in the environment present ongoing challenges.
One major challenge is managing non-point-source pollution. nih.gov this compound enters aquatic environments primarily through surface runoff from agricultural lands and, historically, from urban areas. mdpi.com Its concentrations in streams can fluctuate strongly and peak rapidly after rainfall, making it difficult to assess the true risk to aquatic organisms based on simple water quality standards. nih.govepa.gov This temporal variation in toxicity is often not captured by traditional risk assessment methods that rely on constant exposure levels. nih.gov
The persistence and transport of this compound also complicate management efforts. While it can degrade relatively quickly under some conditions, it is stable in water at a neutral pH and can persist for months. nih.govepa.gov Furthermore, some of its degradation products, such as diazoxon (B46664), can be as toxic as the parent compound. nih.gov
Finally, the lack of comprehensive risk assessment research in some regions can hamper effective monitoring and management. mdpi.com Establishing effective policies requires robust data on exposure levels, toxicity, and environmental fate, which can be resource-intensive to gather. mdpi.com The complexity of microbial degradation pathways and the enzymes involved also presents a challenge for developing effective bioremediation strategies for contaminated sites. nih.gov
Advanced Research Perspectives and Future Directions
Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in Diazinon Research
The integration of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the understanding of this compound's impact and its degradation pathways. These multi-omics approaches offer a comprehensive view of biological systems by analyzing genetic, molecular, and biochemical profiles, providing insights that individual omics datasets alone cannot deliver. mdpi.comoxfordglobal.com
In the context of this compound research, omics tools are increasingly essential for investigating the molecular-level mechanisms involved in its degradation and its effects on microorganisms and other organisms. nih.govdoi.org For instance, genomics can help identify genes responsible for this compound biodegradation in microbial communities, while transcriptomics can evaluate the response of microorganisms to this compound exposure at the RNA level. mbl.or.kr Proteomics offers insights into protein expression and function, crucial for understanding enzyme-mediated degradation processes. mdpi.comdoi.org Metabolomics, the study of the complete set of metabolites, aids in elucidating the detailed reaction mechanisms involved in pesticide degradation through bioremediation. doi.org
The application of integrated omics techniques, coupled with systems analysis, yields vital data for functional validation and genetic manipulation, which can significantly enhance the efficiency of bioremediation systems for organophosphorus compounds like this compound. mbl.or.krresearchgate.net This holistic approach is crucial for characterizing accurate cellular functions, microbial community composition, and metabolic activity in the presence of toxic compounds. doi.org
Application of Network Pharmacology and Systems Toxicology to Elucidate Complex Mechanisms
Network pharmacology and systems toxicology are emerging approaches that provide a comprehensive understanding of the complex mechanisms underlying this compound's toxicity, extending beyond its well-known acetylcholinesterase (AChE) inhibition. These methodologies allow for the analysis of molecular and protein interactions, prediction of therapeutic targets, and identification of signaling pathways. mdpi.com
Studies utilizing integrated network pharmacology and in vitro toxicity screening have begun to elucidate the molecular mechanisms of this compound-induced neurotoxicity, particularly in areas like hippocampal degeneration. nih.gov For example, research has predicted potential molecular targets of this compound-induced hippocampal neurotoxicity and identified their involvement in various signaling pathways, including PI3K-Akt, TNF, and apoptosis signaling. nih.gov
Systems toxicology, a branch of network pharmacology, can investigate the toxic effects of compounds by analyzing the "toxic characterization - compound - gene - protein" relationship. preprints.org This approach has identified hub nodes such as HSP90AA1, EGFR, MET, and SRC as potential common targets for various organophosphate pesticides, including this compound-oxon (a toxic metabolite of this compound). mdpi.compreprints.org Furthermore, these studies suggest that this compound and similar compounds may impair signal transduction, axon guidance, cellular responses to stress, and activate NMDAR, contributing to neurodevelopmental toxicity through non-AChE mechanisms. mdpi.compreprints.org
Long-Term and Low-Dose Exposure Studies
Research into the long-term and low-dose exposure to this compound is critical for understanding its subtle yet significant impacts on biological systems. While acute toxicity is well-documented, the effects of prolonged exposure to concentrations below those causing overt symptoms are of increasing concern.
Studies on neonatal exposure to low doses of this compound in animal models have revealed lasting effects on neural cell development and acetylcholine (B1216132) systems in adolescence and adulthood. nih.govnih.gov These studies indicate that developmental exposures to seemingly non-toxic doses of this compound can compromise neural cell development and alter acetylcholine synaptic function. nih.govnih.gov For instance, this compound exposure has been linked to an increase in cell-packing density, suggestive of neuronal loss and reactive gliosis, and deficits in acetylcholine markers in specific brain regions like the cerebrocortical areas and hippocampus. nih.govnih.gov
In fish, long-term exposure to low concentrations of this compound has been shown to cause changes in various hematological and biochemical parameters, including decreases in erythrocyte count, hemoglobin, and cholinesterase activity, and increases in aspartate aminotransferase (AST), cholesterol, and adrenaline. jifro.ir These findings highlight the importance of investigating chronic, low-level exposures to fully assess the environmental and health implications of this compound.
Research on Synergistic and Antagonistic Effects with Other Contaminants
The environment often contains complex mixtures of contaminants, and understanding the synergistic, additive, or antagonistic effects of this compound when combined with other chemicals is a crucial area of research. The toxic effect of this compound in mixtures can be influenced by factors such as the exposed species, the co-contaminants, their concentration ratios, exposure patterns, and environmental characteristics. epa.gov
Studies have shown varied interactions depending on the specific mixture. For example, a mixture of atrazine (B1667683) and this compound has been observed to result in additive toxicity in human fibroblast cells. uni.edu Conversely, other research indicates that the presence of other chemicals can combine with this compound to produce synergistic, additive, or antagonistic toxic effects. epa.gov For instance, simultaneous administration of cadmium and this compound has been shown to cause an increased inhibition of cholinesterase activity, demonstrating a synergistic effect on the nervous system. cabidigitallibrary.org
The complexity of these interactions underscores the need for extensive research on pesticide mixtures, as the assumption that the toxicity of acetylcholinesterase inhibitors is strictly additive may not always hold true across different species, endpoints, or compound ratios. epa.gov
Development of Novel Bioremediation Technologies
The development of novel bioremediation technologies for this compound is a significant area of research, aiming to provide cleaner, cheaper, and more sustainable removal methods for contaminated environments. Microbial degradation, characterized by its high efficiency, low cost, and environmental compatibility, is a promising approach. nih.gov
Researchers are actively seeking microorganisms capable of mineralizing this compound, with various bacteria, fungi, actinomycetes, and algae identified as potential degraders. nih.gov Future directions in this field include the application of gene modification, the use of mixed microbial cultures, and immobilization technology to enhance the stability and efficiency of enzymes involved in this compound degradation. nih.gov For example, immobilized enzyme technology can improve enzyme activity stability and expand the pH and temperature range for better pollutant degradation. nih.gov Constructing transgenic vectors to transfer biodegradable genes into easily manipulable and stable organisms is also a promising avenue. nih.gov
Recent advancements also include the engineering of novel aptameric fluorescent biosensors specific for this compound. These aptamers can serve as recognition elements in biosensing, potentially coupled with nanoparticles for bioremediation to remove contaminants. imrpress.comimrpress.com Such biosensors offer rapid and straightforward detection methods, which are critical for monitoring this compound levels in food and environmental samples. imrpress.comimrpress.com
Climate Change Impacts on this compound Fate and Toxicity
Climate change is increasingly recognized as a factor influencing the fate, transport, and toxicity of pesticides like this compound in the environment. Changes in rainfall seasonality and intensity, as well as increased temperatures, are considered major climate drivers affecting pesticide behavior. researchgate.netwhiterose.ac.uk
Elevated temperatures can accelerate the degradation of this compound in water, with degradation occurring 2-4 times faster at 21 °C compared to 10 °C. orst.edu However, higher temperatures can also stimulate the chemical toxicity to certain aquatic species by increasing the pesticide's bioaccumulation, mobility, and transport. researchgate.net Increased precipitation and runoff during rainy seasons can lead to higher pesticide concentrations in rivers due to surface runoff containing pesticide residues. researchgate.net
The complex interplay between climate change and pesticide dynamics necessitates integrating these effects into agrochemical risk assessments for freshwater ecosystems. whiterose.ac.uk Indirect impacts, such as land-use changes driven by climate shifts, may also significantly affect pesticides in surface and groundwaters over the long term. researchgate.net
Ethical Considerations in Pesticide Research and Use
Ethical considerations in pesticide research and use are paramount, particularly concerning human health, animal welfare, and environmental impact. Historically, human pesticide-dosing studies have raised serious ethical concerns, including issues with informed consent procedures, financial conflicts of interest, and the potential for short-term and long-term risks to participants. nih.govbeyondpesticides.orgnih.gov
In the United States, the Environmental Protection Agency (EPA) has implemented strict protective standards for human research involving pesticides, prohibiting intentional exposure studies for pregnant or nursing women and children. epa.gov The EPA's rules emphasize high ethical protections for adult volunteers in intentional exposure studies. epa.gov
Beyond human research, ethical pest control certification programs aim to ensure that pest management practices prioritize human health and safety, promoting methods that minimize risks and encourage environmentally sound alternatives. redinational.com This includes evaluating the long-term implications for human health, such as the development of pesticide-resistant pest populations and the disruption of natural ecosystems. redinational.com Ethical considerations also extend to animal welfare, addressing the humane treatment of both targeted pest species and non-target organisms, and minimizing harm to the broader ecosystem. redinational.com Transparency and responsibility in product labeling and application, along with continued education on health implications and emerging technologies, are crucial for ethical pest control practices. redinational.com
Q & A
Q. How to validate species sensitivity distributions (SSDs) for this compound?
- Methodological Answer : Compile acute toxicity data for ≥8 species across taxa (fish, invertebrates, amphibians). Fit log-normal or log-logistic distributions using maximum likelihood estimation. Calculate hazardous concentrations (HC₅) and compare to field data. Assess model robustness via bootstrapping (1,000 iterations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
